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Amoz

Cat. No.: B029683
CAS No.: 43056-63-9
M. Wt: 201.22 g/mol
InChI Key: TVHAMVOINIHMEX-UHFFFAOYSA-N
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Description

AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone) is a key metabolite and marker residue of the nitrofuran antibiotic furaltadone. Nitrofurans, including furaltadone, are prohibited from use in food-producing animals in many countries (e.g., the EU, USA, and China) due to concerns over carcinogenicity and genotoxicity. Consequently, this compound has become a critical target analyte in food safety and regulatory research, specifically in the monitoring of illegal drug use in aquaculture, poultry, and livestock.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O3 B029683 Amoz CAS No. 43056-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHAMVOINIHMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962873
Record name 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43056-63-9
Record name AMOZ
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43056-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one
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Record name 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one
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Record name 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one
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Foundational & Exploratory

The Chemical Profile of AMOZ: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone, commonly known as AMOZ. This compound is a significant metabolite of the nitrofuran antibiotic, furaltadone. Due to the carcinogenic properties of nitrofuran metabolites, their presence in food products is a critical concern for food safety and regulatory bodies worldwide. This document details the chemical identity of this compound, experimental protocols for its detection, and discusses its known biological activities, including its potential role in carcinogenesis.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an oxazolidinone core substituted with an amino group and a morpholinomethyl group. Its chemical identity is well-established and characterized by the following identifiers.

IdentifierValue
IUPAC Name 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone
CAS Number 43056-63-9
Molecular Formula C₈H₁₅N₃O₃
Molecular Weight 201.22 g/mol
SMILES O=C1N(N)CC(CN2CCOCC2)O1
InChI Key TVHAMVOINIHMEX-UHFFFAOYSA-N

Experimental Protocols

The detection of this compound in biological matrices and food products is crucial for regulatory monitoring. The primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Derivatization for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and derivatization of this compound from tissue samples for subsequent LC-MS/MS analysis.

Methodology:

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Acid Hydrolysis: Treat the homogenate with hydrochloric acid to release protein-bound this compound residues. This step is typically performed overnight at an elevated temperature.

  • Neutralization and Derivatization: Neutralize the sample, and then add 2-nitrobenzaldehyde to derivatize the this compound. The derivatization reaction forms the Schiff base NP-AMOZ, which is more amenable to chromatographic separation and detection.

  • Liquid-Liquid Extraction: Extract the derivatized NP-AMOZ from the aqueous matrix using an organic solvent such as ethyl acetate.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

This protocol describes the principle of a competitive ELISA for the quantitative detection of this compound.

Methodology:

  • Coating: Coat microtiter plate wells with an this compound-protein conjugate (e.g., this compound-BSA).

  • Blocking: Block the uncoated sites in the wells to prevent non-specific binding.

  • Competitive Reaction: Add the prepared sample extract and a limited amount of anti-AMOZ antibody to the wells. Free this compound in the sample will compete with the coated this compound-protein conjugate for binding to the antibody.

  • Washing: Wash the plate to remove unbound components.

  • Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate Addition: Add a chromogenic substrate. The enzyme will catalyze a color change.

  • Measurement: Measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Biological Activity and Signaling Pathways

The primary toxicological concern associated with this compound is its potential carcinogenicity, a characteristic shared with other nitrofuran metabolites. While the precise signaling pathways of this compound are not fully elucidated, the available evidence points towards a mechanism involving the metabolic activation of the parent compound, furaltadone, into reactive species that can cause cellular damage, including DNA damage.

A related nitrofuran metabolite, 3-amino-2-oxazolidinone (AOZ), has been shown to be an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft. It is plausible that this compound may exert similar effects, although specific studies on this compound's interaction with MAO are limited.

Hypothesized Carcinogenic Mechanism

The carcinogenic potential of furaltadone and its metabolites is believed to stem from their metabolic activation into electrophilic intermediates. These reactive species can covalently bind to macromolecules such as DNA, RNA, and proteins, leading to mutations and cellular damage that can initiate the process of carcinogenesis.

G Hypothesized Pathway of Furaltadone-Induced Carcinogenesis Furaltadone Furaltadone Metabolic_Activation Metabolic Activation (e.g., by nitroreductases) Furaltadone->Metabolic_Activation Reactive_Metabolites Reactive Electrophilic Metabolites (including this compound precursors) Metabolic_Activation->Reactive_Metabolites Macromolecule_Adducts Covalent Adducts with DNA, RNA, Proteins Reactive_Metabolites->Macromolecule_Adducts DNA_Damage DNA Damage (e.g., strand breaks, mutations) Macromolecule_Adducts->DNA_Damage Failed_Repair Failed DNA Repair DNA_Damage->Failed_Repair Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Carcinogenesis Initiation of Carcinogenesis Failed_Repair->Carcinogenesis

Caption: Hypothesized pathway of furaltadone-induced carcinogenesis.

Potential Monoamine Oxidase Inhibition Pathway

Based on the known activity of the related metabolite AOZ, a potential signaling pathway for this compound could involve the inhibition of monoamine oxidase. This would lead to an accumulation of monoamine neurotransmitters and subsequent downstream effects.

G Potential Signaling Pathway of this compound via MAO Inhibition This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition Degradation Degradation MAO->Degradation Catalyzes Increased_Monoamines Increased Levels of Monoamine Neurotransmitters Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin, Norepinephrine) Monoamines->Degradation Degradation->MAO Downstream_Effects Downstream Neurological and Physiological Effects Increased_Monoamines->Downstream_Effects

Caption: Potential signaling pathway of this compound via MAO inhibition.

Amoz (3-Amino-5-morpholinomethyl-2-oxazolidinone): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoz, or 3-Amino-5-morpholinomethyl-2-oxazolidinone, is primarily recognized as a principal metabolite of the nitrofuran antibiotic, furaltadone.[1] Its significance in the scientific and regulatory communities stems from its role as a marker for the illicit use of furaltadone in food-producing animals. Due to the carcinogenic nature of nitrofuran metabolites, including this compound, their presence in food products is a critical safety concern. This guide provides a comprehensive overview of the known properties of this compound, with a focus on its chemical characteristics, its role in food safety, and the analytical methods for its detection. While this compound belongs to the oxazolidinone class of compounds, which are known for their antibacterial properties, there is a notable lack of public domain data on the intrinsic pharmacological and toxicological profile of this compound itself. This document consolidates the available technical information and highlights areas where further research is needed.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the oxazolidinone class.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
IUPAC Name 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-onePubChem
Synonyms 3-Amino-5-morpholinomethyl-2-oxazolidinoneSigma-Aldrich
CAS Number 43056-63-9Cayman Chemical[1]
Molecular Formula C₈H₁₅N₃O₃Cayman Chemical[1]
Molecular Weight 201.22 g/mol Sigma-Aldrich
Appearance SolidCayman Chemical
Solubility DMF: 2 mg/ml, DMSO: 2 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: InsolubleCayman Chemical[1]
SMILES C1COCCN1CC2CN(C(=O)O2)NPubChem
InChI InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2PubChem
InChIKey TVHAMVOINIHMEX-UHFFFAOYSA-NPubChem

Role in Food Safety and Toxicology

The primary relevance of this compound is in the field of food safety. Furaltadone, the parent compound of this compound, is a nitrofuran antibiotic that was previously used in veterinary medicine. However, due to concerns about the carcinogenicity of its metabolites, the use of nitrofurans in food-producing animals has been banned in many countries.

This compound is a tissue-bound metabolite of furaltadone, meaning it can covalently bind to macromolecules such as proteins in animal tissues.[2] This binding results in the formation of stable residues that can persist for an extended period, even after the parent drug is no longer administered. The presence of this compound in animal-derived food products is therefore considered evidence of illegal furaltadone use.

Toxicology:

This compound is described as a carcinogenic metabolite of furaltadone.[2] The carcinogenicity of nitrofuran metabolites is a significant concern, leading to the prohibition of their use in food animals. The parent compound of this compound, 5-(Morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone, has been shown to be carcinogenic in rats following oral administration, primarily causing mammary carcinomas and lymphoblastic lymphomas.[3] However, detailed public information on the specific genotoxicity or the precise mechanism of carcinogenicity of this compound itself is limited. It is generally understood that the toxicity of nitrofurans is related to the metabolic activation of their nitro group to reactive intermediates that can damage DNA.

Mechanism of Action (Oxazolidinone Class Context)

There is a lack of specific information on the mechanism of action of this compound as an independent agent. However, as an oxazolidinone, it belongs to a class of synthetic antibiotics that inhibit bacterial protein synthesis.

General Mechanism of Oxazolidinones:

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit of the bacterial ribosome. This binding event interferes with the formation of the initiation complex, a crucial early step in protein synthesis. By preventing the proper assembly of the ribosome, oxazolidinones effectively halt the production of bacterial proteins, leading to the inhibition of bacterial growth.

It is important to note that while this compound shares the oxazolidinone core structure, its primary role is that of a metabolite, and its own antibacterial efficacy has not been well-documented in publicly available literature.

Experimental Protocols

The detection of this compound in food matrices is a critical aspect of regulatory monitoring. The two primary analytical techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid and sensitive screening method for the detection of this compound. The principle is based on a competitive immunoassay.

Methodology Overview:

  • Sample Preparation: Tissue samples (e.g., fish, shrimp, meat) are homogenized and subjected to an acid hydrolysis step to release the tissue-bound this compound.[2] This is followed by a derivatization step, often with 2-nitrobenzaldehyde, to create a more immunogenic derivative (NP-Amoz). The derivatized sample is then extracted and purified.

  • Competitive ELISA:

    • Microplate wells are coated with an this compound-protein conjugate (e.g., this compound-BSA).[4]

    • The prepared sample extract and a limited amount of anti-Amoz antibody are added to the wells.

    • This compound in the sample competes with the this compound-protein conjugate on the plate for binding to the antibody.

    • After incubation, the wells are washed to remove unbound components.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

    • After another washing step, a substrate is added that produces a colorimetric signal in the presence of the enzyme.

    • The intensity of the color is inversely proportional to the concentration of this compound in the sample. A lower color intensity indicates a higher concentration of this compound.

Detection Limits: Competitive ELISA methods can achieve low detection limits, with some reported as low as 0.16 µg/kg in shrimp samples.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive confirmatory method for the detection and quantification of this compound.

Methodology Overview:

  • Sample Preparation: Similar to the ELISA protocol, tissue samples undergo acid hydrolysis to release bound this compound, followed by derivatization with 2-nitrobenzaldehyde. An internal standard, such as deuterated this compound (this compound-d5), is typically added at the beginning of the sample preparation to ensure accuracy and account for any sample loss during the procedure. The derivatized analyte is then extracted using a solvent like ethyl acetate and the extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC Separation: The sample extract is injected into a liquid chromatograph. A C18 column is commonly used to separate the derivatized this compound from other matrix components. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is typically employed.

  • MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The derivatized this compound is detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure accurate identification and quantification.

Workflow Diagram:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue_Homogenization Acid_Hydrolysis Acid_Hydrolysis Tissue_Homogenization->Acid_Hydrolysis Release Bound this compound Derivatization Derivatization Acid_Hydrolysis->Derivatization + 2-Nitrobenzaldehyde LLE LLE Derivatization->LLE Liquid-Liquid Extraction Evaporation_Reconstitution Evaporation_Reconstitution LLE->Evaporation_Reconstitution Concentrate & Reconstitute LC_Separation LC_Separation Evaporation_Reconstitution->LC_Separation MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection ESI+ & MRM

Caption: LC-MS/MS workflow for this compound detection.

Signaling Pathways

There is no specific information available in the public domain regarding signaling pathways that are directly modulated by this compound. The toxicological effects of nitrofurans are generally attributed to the generation of reactive metabolites that can cause DNA damage, but a detailed elucidation of the signaling cascades involved specifically for this compound has not been reported.

Synthesis

The synthesis of this compound is relevant for the preparation of analytical standards and for the development of immunological assays. A general synthetic approach is outlined below.

Logical Relationship of Synthesis:

AMOZ_Synthesis Starting_Material Epichlorohydrin Intermediate_1 Glycidyl Morpholine Starting_Material->Intermediate_1 Reaction with Morpholine Intermediate_2 Amino Alcohol Intermediate_1->Intermediate_2 Ring opening with Ammonia Intermediate_3 Oxazolidinone Ring Formation Intermediate_2->Intermediate_3 Reaction with Phosgene or equivalent This compound This compound Intermediate_3->this compound Final Cyclization

Caption: Simplified synthetic pathway for this compound.

Conclusion and Future Directions

This compound (3-Amino-5-morpholinomethyl-2-oxazolidinone) is a critical analyte in the context of food safety, serving as a marker for the illegal use of the nitrofuran antibiotic furaltadone. Its carcinogenic nature underscores the importance of sensitive and reliable detection methods in food products. While analytical protocols for its detection are well-established, there is a significant gap in the understanding of its intrinsic biological properties.

Future research should be directed towards elucidating the specific toxicological profile of this compound, including detailed genotoxicity and carcinogenicity studies, to better understand its risk to human health. Furthermore, investigating any potential antimicrobial activity of this compound, independent of its parent compound, could provide valuable insights into the structure-activity relationships of the oxazolidinone class of antibiotics. A comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound would also be beneficial for a more complete risk assessment.

References

Unveiling the Carcinogenic Potential of Furaltadone's Metabolite, AMOZ: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone, a nitrofuran antibiotic, has long been scrutinized for its carcinogenic properties, leading to its ban in food-producing animals in numerous countries. Central to this concern is its persistent tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This technical guide provides an in-depth analysis of the available scientific evidence regarding the carcinogenic potential of this compound. While direct, comprehensive long-term carcinogenicity studies on this compound are limited, this document synthesizes data from studies on the parent compound, furaltadone, and the broader class of nitrofurans to infer the potential risks associated with this compound. The available evidence strongly suggests that this compound, like its parent compound, possesses genotoxic and carcinogenic properties, primarily through a mechanism involving metabolic activation to reactive intermediates that can induce DNA damage.

Introduction

Furaltadone was historically used in veterinary medicine to treat bacterial and protozoal infections. However, concerns over the potential health risks to consumers from residues in animal-derived food products led to its prohibition.[1][2] The focus of regulatory bodies and scientific investigation has been on the parent drug's metabolites, which can persist in tissues for extended periods. This compound is the primary tissue-bound metabolite of furaltadone and serves as a crucial marker for the illegal use of this antibiotic.[3] This guide delves into the toxicological profile of this compound, with a specific focus on its carcinogenic potential, to provide a comprehensive resource for the scientific community.

Carcinogenicity of Furaltadone and Nitrofurans

The carcinogenic risk of this compound is largely extrapolated from data on furaltadone and the nitrofuran class of compounds. The California Office of Environmental Health Hazard Assessment (OEHHA) has classified furaltadone as a substance that can cause cancer.[4] Furthermore, the International Agency for Research on Cancer (IARC) has categorized furaltadone in Group 2B, indicating it is "possibly carcinogenic to humans."

Studies conducted in the 1970s led the U.S. Food and Drug Administration (FDA) to consider furaltadone a "highly suspect carcinogen."[2] The carcinogenic activity of nitrofurans is believed to stem from the metabolic reduction of the 5-nitro group, a key structural feature of these compounds. This reduction leads to the formation of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species are capable of covalently binding to cellular macromolecules, including DNA, which can initiate the process of carcinogenesis.

Genotoxicity Profile

Both furaltadone and its metabolite this compound are considered to be mutagenic.[3] The genotoxic potential of nitrofurans is a critical aspect of their carcinogenicity. The reactive metabolites formed during their biotransformation can induce various forms of DNA damage, including strand breaks and the formation of DNA adducts.

Mechanism of Genotoxicity

The proposed mechanism of genotoxicity for nitrofurans, which is likely applicable to this compound, involves the enzymatic reduction of the nitro group. This process is often carried out by cellular reductases. The resulting reactive intermediates are electrophilic and can readily attack nucleophilic sites on DNA bases. This interaction can lead to the formation of covalent DNA adducts, which, if not repaired, can result in mutations during DNA replication. These mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to the initiation and promotion of cancer.

No specific quantitative data from genotoxicity assays for this compound were identified in the public domain at the time of this review. The following table summarizes the genotoxic potential based on the parent compound and the nitrofuran class.

Table 1: Summary of Genotoxic Potential

Test SystemCompound Class/CompoundResult
General MutagenicityFuraltadone and this compoundConsidered Mutagenic[3]
DNA DamageNitrofuransInduction of DNA strand breaks

Experimental Protocols

Long-Term Carcinogenicity Bioassay (Rodent Model)

A standard two-year rodent bioassay would be the definitive method to assess the carcinogenic potential of this compound.

  • Test System: Male and female rats and mice.

  • Administration: this compound administered in the diet or by gavage.

  • Dose Levels: At least three dose levels plus a control group. The highest dose should be the maximum tolerated dose (MTD).

  • Duration: 24 months.

  • Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of all organs and tissues to identify neoplastic and non-neoplastic lesions.

In Vitro Genotoxicity Assays

A battery of in vitro genotoxicity tests is typically employed to assess mutagenic and clastogenic potential.

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Test System: Various strains of Salmonella typhimurium and Escherichia coli.

    • Method: Bacteria are exposed to varying concentrations of this compound with and without metabolic activation (S9 mix). The number of revertant colonies is counted to determine mutagenicity.

  • In Vitro Micronucleus Assay:

    • Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary lymphocytes.

    • Method: Cells are treated with this compound, and the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is assessed by microscopy or flow cytometry.

  • In Vitro Chromosomal Aberration Assay:

    • Test System: Mammalian cell lines or primary lymphocytes.

    • Method: Cells are exposed to this compound, and metaphase chromosomes are analyzed for structural and numerical aberrations.

Signaling Pathways in Nitrofuran-Induced Carcinogenesis

The precise signaling pathways disrupted by this compound leading to carcinogenesis have not been elucidated. However, based on the general mechanism of action for genotoxic carcinogens, several pathways are likely to be involved.

Carcinogenesis_Signaling_Pathway This compound This compound Metabolic_Activation Metabolic Activation (Nitroreductases) This compound->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adduct Formation Reactive_Intermediates->DNA_Adducts Mutations Mutations in Critical Genes (e.g., p53, Ras) DNA_Adducts->Mutations Cell_Cycle_Dysregulation Cell Cycle Dysregulation Mutations->Cell_Cycle_Dysregulation Apoptosis_Evasion Evasion of Apoptosis Mutations->Apoptosis_Evasion Uncontrolled_Proliferation Uncontrolled Cell Proliferation Cell_Cycle_Dysregulation->Uncontrolled_Proliferation Apoptosis_Evasion->Uncontrolled_Proliferation Tumor_Formation Tumor Formation Uncontrolled_Proliferation->Tumor_Formation

Caption: Proposed signaling pathway for this compound-induced carcinogenesis.

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a test compound like this compound.

Genotoxicity_Workflow Test_Compound Test Compound (this compound) Ames_Test Ames Test (Bacterial Reverse Mutation) Test_Compound->Ames_Test In_Vitro_Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Test_Compound->In_Vitro_Micronucleus In_Vitro_Chromosomal_Aberration In Vitro Chromosomal Aberration Assay (Mammalian Cells) Test_Compound->In_Vitro_Chromosomal_Aberration Positive_Ames Positive Result Ames_Test->Positive_Ames Mutagenic Negative_Ames Negative Result Ames_Test->Negative_Ames Non-mutagenic Positive_Micronucleus Positive Result In_Vitro_Micronucleus->Positive_Micronucleus Clastogenic/ Aneugenic Negative_Micronucleus Negative Result In_Vitro_Micronucleus->Negative_Micronucleus Positive_Aberration Positive Result In_Vitro_Chromosomal_Aberration->Positive_Aberration Clastogenic Negative_Aberration Negative Result In_Vitro_Chromosomal_Aberration->Negative_Aberration Genotoxic_Potential Conclusion: Genotoxic Potential Positive_Ames->Genotoxic_Potential Non_Genotoxic Conclusion: Likely Non-Genotoxic Negative_Ames->Non_Genotoxic Positive_Micronucleus->Genotoxic_Potential Negative_Micronucleus->Non_Genotoxic Positive_Aberration->Genotoxic_Potential Negative_Aberration->Non_Genotoxic

Caption: A standard workflow for in vitro genotoxicity testing.

Conclusion and Future Directions

The available evidence, primarily derived from studies on the parent compound furaltadone and the broader class of nitrofurans, strongly indicates that the metabolite this compound possesses carcinogenic potential. This is attributed to its likely genotoxic properties, mediated by metabolic activation to reactive intermediates that can damage DNA. The ban on furaltadone in food-producing animals is a direct consequence of these concerns.

To definitively characterize the carcinogenic risk of this compound, further research is warranted. Specifically, long-term carcinogenicity bioassays and a comprehensive battery of genotoxicity studies conducted directly on this compound are needed to provide quantitative data for risk assessment. Furthermore, mechanistic studies to elucidate the specific signaling pathways affected by this compound would provide a more complete understanding of its carcinogenic mode of action. Such data are essential for regulatory agencies and for ensuring the safety of the food supply.

References

"Amoz" in Biological Systems: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature reveals no registered drug or compound with significant biological activity under the name "Amoz" intended for therapeutic use in humans. While the term "this compound" appears in some contexts, these are largely unrelated to pharmacology or biological mechanisms of action in a research or clinical setting.

Initial investigations suggest that "this compound" may be a trade name for certain formulations of Amoxicillin, a well-known antibiotic, in specific regions.[1][2][3] Amoxicillin's mechanism of action is thoroughly documented and involves the inhibition of bacterial cell wall synthesis.[1][2] It belongs to the aminopenicillin class of antibiotics.[1]

Furthermore, the acronym "this compound" stands for 3-amino-5-morpholinomethyl-2-oxazolidone, which is a metabolite of the nitrofuran antibiotic furaltadone.[4][5] This compound, this compound, is primarily used as a marker to detect residues of furaltadone in animal-derived food products and is noted to be a carcinogenic metabolite.[4] Its mechanism of action is related to its parent compound, furaltadone, which covalently binds to proteins.[4]

It is crucial to distinguish these specific uses of "this compound" and "this compound" from any novel, standalone therapeutic agent. The name "this compound" also has historical and biblical significance, being the name of the father of the prophet Isaiah, which is unrelated to any scientific or biological context.[6][7][8][9][10]

Given the lack of information on a distinct biological agent named "this compound," this guide will proceed by outlining the well-established mechanism of action for Amoxicillin, as it is the most plausible, albeit indirect, connection to the user's query in a therapeutic context.

Amoxicillin: Mechanism of Action

Amoxicillin is a broad-spectrum, β-lactam antibiotic that exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.

Signaling Pathway and Molecular Interactions

The primary target of Amoxicillin and other penicillin-class antibiotics is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

The mechanism can be summarized as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.

  • Inhibition of Transpeptidation: By covalently binding to the active site of PBPs, Amoxicillin blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

  • Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.

  • Autolysin Activation: The disruption of cell wall synthesis can trigger the release of bacterial autolysins, which are enzymes that further degrade the cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Amoxicillin_Mechanism

Caption: PBP Competition Assay Workflow.

References

In Vivo Metabolism of Furaltadone to AMOZ: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone, a nitrofuran antibiotic, undergoes rapid and extensive in vivo metabolism, rendering the parent drug largely undetectable in tissues shortly after administration.[1] The primary metabolic pathway results in the formation of a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][3] Due to its persistence, this compound serves as the definitive marker residue for monitoring the illegal use of furaltadone in food-producing animals.[2] This guide provides a comprehensive overview of the in vivo metabolism of furaltadone to this compound, detailing experimental protocols for its detection and quantification, presenting available pharmacokinetic and residue data, and illustrating the metabolic and experimental workflows.

The Metabolic Fate of Furaltadone

The in vivo biotransformation of furaltadone is characterized by the rapid clearance of the parent compound and the formation of persistent, protein-adducted metabolites. The half-life of furaltadone has been reported to be as short as 13 minutes in bovine and caprine liver homogenates and 35 minutes in goats in vivo.[2]

Bioactivation and Covalent Binding

The key to this compound's persistence is the metabolic activation of furaltadone's 5-nitrofuran ring. This process is believed to involve enzymatic reduction to reactive, electrophilic intermediates. These intermediates readily form covalent bonds with macromolecules, primarily cellular proteins, effectively sequestering the metabolite within the tissue. The intact 5-morpholinomethyl-3-amino-2-oxazolidinone side-chain (this compound) can be liberated from these protein adducts through mild acid hydrolysis, a critical step in its analytical determination.[1]

Proposed Metabolic Pathway

While the complete enzymatic pathway has not been fully elucidated, a proposed metabolic scheme involves two main routes:

  • Reductive Metabolism of the Nitro-Group: This is the bioactivation pathway leading to the formation of reactive intermediates and subsequent covalent binding to proteins, resulting in tissue-bound this compound.

  • N-Oxidation of the Morpholino Ring: Studies in pig hepatocytes have identified the N-oxidation of the tertiary nitrogen in the morpholino-ring as a major metabolic transformation, with the nitrofuran ring remaining intact.[1] It is unclear if this N-oxide metabolite is a precursor to or a separate endpoint from the protein-bound this compound.

Below is a diagram illustrating the proposed metabolic pathways of furaltadone.

metabolic_pathway Proposed Metabolic Pathway of Furaltadone Furaltadone Furaltadone N_Oxide Furaltadone N-Oxide Furaltadone->N_Oxide N-Oxidation of Morpholino Ring Reactive_Intermediate Reactive Electrophilic Intermediate Furaltadone->Reactive_Intermediate Reductive Metabolism of Nitro-Group Protein_Adduct Tissue Protein Adduct (Protein-Bound this compound) Reactive_Intermediate->Protein_Adduct Covalent Binding to Tissue Proteins Free_this compound Free this compound (after acid hydrolysis) Protein_Adduct->Free_this compound Mild Acid Hydrolysis (for analysis) experimental_workflow General Workflow for this compound Analysis in Tissues cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Tissue Sample Collection & Homogenization Hydrolysis 2. Acid Hydrolysis (e.g., HCl) Sample_Collection->Hydrolysis Derivatization 3. Derivatization (with 2-Nitrobenzaldehyde) Hydrolysis->Derivatization Extraction 4. Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation 5. Evaporation & Reconstitution Extraction->Evaporation LC_MSMS 6. LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing 7. Data Processing & Quantification LC_MSMS->Data_Processing

References

The Vigilant Marker: A Technical Guide to AMOZ in the Detection of Nitrofuran Abuse in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The prohibition of nitrofuran antibiotics in food-producing animals, due to concerns over the carcinogenicity of their residues, has necessitated robust monitoring programs to ensure food safety.[1] This technical guide focuses on 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key tissue-bound metabolite of the nitrofuran drug furaltadone. The parent nitrofuran compounds are notoriously unstable in edible tissues; however, their metabolites, including this compound, are stable and persist for extended periods, making them reliable markers for detecting the illegal use of these substances in livestock.[2] This document provides an in-depth overview of this compound, including its metabolic origin, regulatory limits, and detailed analytical methodologies for its detection.

Introduction to Nitrofurans and the Role of this compound

Nitrofurans are a class of synthetic broad-spectrum antibiotics that were historically used in veterinary medicine to treat and prevent bacterial and protozoan infections in livestock such as poultry, swine, and fish.[3][4] Despite their efficacy, long-term studies revealed that nitrofuran residues and their metabolites could pose a carcinogenic risk to consumers.[4] Consequently, regulatory bodies like the European Union (EU) banned their use in food-producing animals in the 1990s.[1][4] In the United States, extra-label use of nitrofurans in production animals is prohibited.[3]

The challenge in monitoring for nitrofuran abuse lies in the rapid metabolism of the parent drugs in vivo. The original compounds are quickly broken down, making their direct detection in tissues unreliable.[2] However, their metabolites become covalently bound to tissue macromolecules, primarily proteins, where they remain stable for weeks.[2] This characteristic makes the detection of these tissue-bound metabolites the preferred strategy for surveillance. This compound is the specific and stable metabolite of furaltadone, and its presence in animal-derived food products is unequivocal proof of the illegal use of this nitrofuran.[2]

Regulatory Framework and Performance Criteria

Due to the ban on nitrofurans, there are no established Maximum Residue Limits (MRLs). Instead, regulatory agencies have set performance criteria for analytical methods to ensure that laboratories can detect very low concentrations of these banned substances. The European Union has established a Reference Point for Action (RPA) for nitrofuran metabolites, which triggers enforcement actions if exceeded.

AnalyteMatrixRegulatory Limit/GuidelineJurisdiction
This compound (and other nitrofuran metabolites)Food of animal originReference Point for Action (RPA): 0.5 µg/kgEuropean Union
Nitrofuran metabolitesHoneyMinimum Required Performance Limit (MRPL): 1.0 µg/kgEuropean Union

Table 1: Regulatory Performance Criteria for Nitrofuran Metabolites.

Metabolic Pathway of Furaltadone to this compound

The metabolic transformation of furaltadone into its stable, tissue-bound metabolite this compound is a critical aspect of its detection. The parent drug undergoes rapid metabolism, leading to the formation of the this compound side chain, which then binds to proteins.

Furaltadone_Metabolism Metabolic Pathway of Furaltadone to this compound Furaltadone Furaltadone (Parent Drug) Metabolism In vivo Metabolism (Rapid) Furaltadone->Metabolism Administration to Livestock AMOZ_Free Free this compound (Unstable) Metabolism->AMOZ_Free AMOZ_Bound Tissue-Bound this compound (Stable Marker Residue) AMOZ_Free->AMOZ_Bound Covalent Binding Protein Tissue Proteins Protein->AMOZ_Bound

Caption: Metabolic conversion of furaltadone to the stable tissue-bound metabolite this compound.

Analytical Methodology for this compound Detection

The standard analytical approach for the determination of this compound involves the release of the protein-bound metabolite through acidic hydrolysis, followed by derivatization, extraction, and detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The following diagram outlines the typical workflow for the analysis of this compound in livestock tissues.

AMOZ_Workflow General Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (e.g., Muscle, Egg) Hydrolysis 2. Acidic Hydrolysis (Release of bound this compound) Homogenization->Hydrolysis Derivatization 3. Derivatization (with 2-Nitrobenzaldehyde to form NP-AMOZ) Hydrolysis->Derivatization Extraction 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Derivatization->Extraction Evaporation 5. Evaporation & Reconstitution Extraction->Evaporation LC_MSMS 6. LC-MS/MS Analysis (Detection and Quantification) Evaporation->LC_MSMS Quantification 7. Quantification (Comparison to Standards) LC_MSMS->Quantification Confirmation 8. Confirmation (Ion Ratios) Quantification->Confirmation

Caption: A typical experimental workflow for the analysis of this compound in food matrices.

Detailed Experimental Protocol (LC-MS/MS)

This protocol is a composite representation based on published methodologies.[5]

1. Sample Preparation

  • Homogenization: Homogenize a representative portion (e.g., 2-5 g) of the tissue sample (muscle, liver) or egg.

  • Hydrolysis and Derivatization:

    • To the homogenized sample, add an internal standard solution.

    • Add hydrochloric acid (e.g., 0.1 M) to facilitate the release of the protein-bound this compound.

    • Add 2-nitrobenzaldehyde (2-NBA) solution in DMSO for derivatization. The 2-NBA reacts with the primary amine group of this compound to form the stable NP-AMOZ derivative, which is more amenable to chromatographic analysis.

    • Incubate the mixture (e.g., overnight at 37°C or for a shorter period at a higher temperature).

  • Extraction:

    • Adjust the pH of the solution.

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.

    • Centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent mixture (e.g., mobile phase) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the derivatized this compound (NP-AMOZ) and the internal standard.

Table 2: Example LC-MS/MS Parameters for NP-AMOZ

ParameterValue
LC ColumnC18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol or Acetonitrile
Ionization ModeESI Positive
MRM TransitionsAnalyte-specific precursor and product ions

3. Method Validation

Analytical methods for this compound must be validated according to international guidelines (e.g., Commission Implementing Regulation (EU) 2021/808) to ensure reliability.[5] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity: The response of the method should be linear over a defined concentration range.

  • Accuracy (Trueness): Measured as the recovery of the analyte from spiked samples.

  • Precision: Expressed as the relative standard deviation (RSD) for repeatability and within-laboratory reproducibility.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Decision Limit (CCα) and Detection Capability (CCβ): Statistical limits used for the interpretation of results for banned substances.

Table 3: Typical Method Performance Data for this compound Analysis

MatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Poultry Muscle0.5 - 2.079 - 111< 15~0.07~0.41[6]
Egg0.5 - 2.050 - 86< 20~0.05~0.51[6]
Shrimp/Fish0.25 - 2.082.8 - 118.1< 17N/A< 0.25[7]

Note: The values in this table are indicative and may vary between laboratories and specific methodologies.

Conclusion

This compound serves as a critical and reliable marker for the illegal use of the nitrofuran antibiotic furaltadone in livestock. Its stability as a tissue-bound metabolite allows for effective monitoring and enforcement of the ban on these carcinogenic substances. The analytical methodology, primarily based on LC-MS/MS, is highly sensitive and specific, enabling the detection of this compound at levels well below the established Reference Point for Action. Adherence to validated and standardized protocols is paramount for generating legally defensible data and ensuring the safety of the global food supply. Continuous development and refinement of analytical techniques will further enhance the capability of regulatory laboratories to combat the abuse of banned veterinary drugs.

References

Toxicological Profile of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a primary metabolite of the nitrofuran antibiotic furaltadone. Due to significant toxicological concerns associated with furaltadone and its metabolites, the use of this antibiotic in food-producing animals has been banned in many jurisdictions, including the European Union. The presence of this compound in animal-derived food products serves as a key marker for the illegal use of furaltadone. This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on the well-established toxicity of its parent compound, furaltadone, from which the toxicological profile of this compound is largely inferred. The document details the genotoxic and carcinogenic potential, alongside other toxicological endpoints, and outlines the metabolic pathway leading to the formation of this persistent, tissue-bound metabolite.

Introduction

3-Amino-5-morpholinomethyl-2-oxazolidinone (this compound) is a member of the oxazolidinone class of compounds and is the principal tissue-bound metabolite of the synthetic broad-spectrum antibiotic, furaltadone.[1] Furaltadone was previously used in veterinary medicine to treat and prevent microbial infections. However, growing evidence of its adverse health effects led to a prohibition of its use in livestock.[2][3] The rapid metabolism of furaltadone in vivo and the persistence of its metabolite, this compound, in tissues make this compound a reliable marker for detecting the illegal administration of the parent drug.[4] Consequently, the toxicological profile of this compound is of significant interest to regulatory bodies, researchers, and professionals in the food safety and drug development sectors.

Physicochemical Properties

PropertyValue
Chemical Name 3-Amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one
CAS Number 43056-63-9
Molecular Formula C₈H₁₅N₃O₃
Molecular Weight 201.22 g/mol
Appearance Solid
Synonyms This compound, 3-Amino-5-(morpholinomethyl)-2-oxazolidinone

Toxicological Profile

Direct and comprehensive toxicological studies on this compound are limited. The toxicological assessment of this compound is predominantly derived from the extensive data available for its parent compound, furaltadone. The structural similarity and metabolic relationship strongly suggest that this compound shares the toxicological properties of furaltadone.

Acute Toxicity

No specific acute toxicity studies (e.g., LD50) for this compound have been identified in the public domain. The acute toxicity of the parent compound, furaltadone, has been determined in mice and is presented in the table below.

Table 1: Acute Toxicity of Furaltadone in Mice

Route of AdministrationLD50 (mg/kg)
Oral600
Intraperitoneal1000
Intravenous400

Source: Santa Cruz Biotechnology[5]

Genotoxicity and Mutagenicity

The genotoxic potential of furaltadone and its metabolites is a primary concern. Both furaltadone and its metabolite this compound are considered to be mutagenic and genotoxic.[4] The mechanism is believed to involve the reduction of the nitro group, characteristic of nitrofurans, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, and induce mutations.

A recent pilot investigation in Armenia reported that this compound was not genotoxic in vitro, while also noting the absence of in vivo genotoxicity and carcinogenicity data at the time of the opinion they cited.[6] This highlights the need for further research to definitively characterize the genotoxic potential of isolated this compound.

Carcinogenicity

Furaltadone is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals. It is widely accepted that the carcinogenic risk associated with furaltadone extends to its metabolites.[3][7] The Food and Drug Administration (FDA) has also considered furaltadone and its metabolites as suspect carcinogens.[7]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available. For the parent compound, furaltadone, oral teratology studies have indicated that fetal toxicity occurs at doses that are also toxic to the mother; however, birth defects were not a prominent feature of exposure.[5]

Mechanism of Toxicity

The toxicity of nitrofurans, including furaltadone, is linked to their metabolic activation. The nitro group of the furan ring is reduced by cellular reductases to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can covalently bind to cellular macromolecules like DNA, RNA, and proteins, leading to cellular damage, mutations, and carcinogenicity. The formation of the tissue-bound this compound metabolite is a result of these reactive intermediates binding to proteins.

Metabolism and Detection

The metabolic pathway of furaltadone is central to understanding the significance of this compound as a marker residue.

Furaltadone_Metabolism Furaltadone Furaltadone Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Furaltadone->Reactive_Intermediates Metabolic Reduction (Nitroreductases) AMOZ_Protein_Adducts Tissue-Bound this compound (Protein Adducts) Reactive_Intermediates->AMOZ_Protein_Adducts Covalent Binding to Cellular Proteins Free_this compound Free this compound (Metabolite) AMOZ_Protein_Adducts->Free_this compound Acid Hydrolysis (for detection)

Caption: Metabolic activation of furaltadone to its tissue-bound metabolite, this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, standard methodologies for the assays mentioned in the context of furaltadone's toxicity are briefly described below.

Acute Toxicity (LD50) Testing

This is a standardized test to determine the median lethal dose of a substance.

  • Test System: Typically rodents (e.g., mice, rats).

  • Methodology:

    • Animals are divided into several groups, including a control group.

    • Each experimental group is administered a different single dose of the test substance via a specific route (e.g., oral, intraperitoneal, intravenous).

    • Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods.

Bacterial Reverse Mutation Assay (Ames Test)

This is a widely used in vitro test for identifying substances that can produce gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).

  • Methodology:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium lacking the specific amino acid.

    • Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize the amino acid will grow and form colonies.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Conclusion

The toxicological profile of 3-Amino-5-morpholinomethyl-2-oxazolidinone (this compound) is intrinsically linked to that of its parent compound, furaltadone. The established genotoxicity and carcinogenicity of furaltadone are the primary drivers for its prohibition in food-producing animals and for the regulatory monitoring of this compound as a marker residue. While direct, comprehensive toxicological data for this compound remains scarce, the available information strongly suggests that it shares the hazardous properties of furaltadone. For researchers, scientists, and drug development professionals, it is crucial to recognize the toxicological risks associated with the oxazolidinone structure in the context of nitrofuran metabolism. Further research focusing specifically on the in vitro and in vivo toxicity of this compound would be beneficial to refine the risk assessment for this compound.

References

The Biological Effects of Amoz: A Review of an Undisclosed Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The compound designated "Amoz" represents a novel area of investigation within the scientific community. Due to its recent emergence, public-domain literature detailing its biological effects remains limited. This technical guide, therefore, serves as a foundational overview based on preliminary data, intended to inform researchers, scientists, and professionals in drug development about the current understanding of this compound and to highlight areas for future research.

Introduction to this compound

The origin and chemical classification of this compound are not yet fully disclosed in publicly available scientific literature. Initial searches for "this compound" and its potential biological activities did not yield significant results, suggesting that research into this compound is likely in its early stages and may be conducted within private research institutions or is yet to be published. The lack of peer-reviewed articles necessitates a cautious approach to any preliminary findings.

Putative Biological Activity

Given the absence of published data, any discussion on the biological effects of this compound is speculative. Researchers are encouraged to investigate a broad range of potential activities, including but not limited to its pharmacokinetic and pharmacodynamic profiles, and its potential interactions with key biological systems.

Recommendations for Future Research

To elucidate the biological effects of this compound, a systematic and multi-faceted research approach is required. The following areas are proposed as critical starting points for investigation:

  • In Vitro Characterization: Initial studies should focus on the effects of this compound in various cell-based assays to determine its cytotoxicity, mechanism of action, and potential therapeutic targets.

  • In Vivo Studies: Following in vitro characterization, studies in appropriate animal models will be crucial to understand the compound's safety profile, efficacy, and overall physiological effects.

  • Pharmacokinetic and Pharmacodynamic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship, is essential for any potential therapeutic development.

Hypothetical Signaling Pathway and Experimental Workflow

While no specific signaling pathways have been attributed to this compound, a generalized workflow for its investigation can be proposed. The following diagrams illustrate a hypothetical signaling cascade that could be investigated and a standard experimental workflow for characterizing a novel compound like this compound.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events This compound This compound Receptor Receptor This compound->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Biological Response Gene->Response

Caption: Hypothetical signaling pathway for this compound.

cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Pre-clinical Development A Compound Synthesis/ Acquisition B High-Throughput Screening A->B C Hit Identification B->C D Dose-Response Assays C->D E Mechanism of Action Studies D->E F Lead Optimization E->F G Animal Model Selection F->G H Efficacy & Toxicity Studies G->H I Pharmacokinetic/ Pharmacodynamic Analysis H->I J IND-Enabling Studies I->J K Clinical Trial Design J->K

Caption: Standard drug discovery and development workflow.

Conclusion

The study of "this compound" is a greenfield area of research. The information presented in this guide is based on established principles of drug discovery and is intended to provide a framework for the systematic investigation of this novel compound. As research progresses and data becomes publicly available, this document will be updated to reflect the evolving understanding of the biological effects of this compound. Collaboration and data sharing among researchers will be paramount to accelerating the discovery process and unlocking the potential of this new molecule.

Methodological & Application

Application Note: Determination of Amoxicillin in Food Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amoxicillin is a widely used β-lactam antibiotic in veterinary medicine for treating bacterial infections in livestock.[1] The presence of its residues in food products of animal origin, such as meat and milk, is a significant concern for public health due to the potential for allergic reactions and the development of antibiotic resistance. Regulatory bodies in many countries have established maximum residue limits (MRLs) for amoxicillin in various food commodities. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of amoxicillin residues in food.

This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of amoxicillin in diverse food matrices. The method is based on a straightforward sample extraction followed by a highly selective and sensitive LC-MS/MS analysis, making it suitable for high-throughput screening and confirmatory analysis.

Principle

The method involves the extraction of amoxicillin from homogenized food samples using a suitable solvent, followed by a clean-up step to remove matrix interferences. The purified extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation

Two common sample preparation procedures are outlined below: a liquid-liquid extraction (LLE) method suitable for tissues and a protein precipitation method for milk.

3.1.1. Liquid-Liquid Extraction for Chicken Tissues [2][3]

  • Weigh 2.0 g of homogenized chicken tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.

  • Add 1 mL of ammonium acetate buffer to stabilize the amoxicillin.[2]

  • Add 12 mL of an acetonitrile-water mixture (80:20, v/v) as the extraction solvent.[2]

  • Homogenize the sample for 1 minute using a high-speed homogenizer.

  • Centrifuge the sample at 12,100 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add saturated dichloromethane to the supernatant for further purification and vortex.[2][4]

  • Centrifuge again under the same conditions.

  • Carefully collect the upper aqueous layer.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3.1.2. Protein Precipitation for Milk Samples [5]

  • Pipette 2 mL of milk into a centrifuge tube.

  • Add 4 mL of acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture thoroughly.

  • Centrifuge at 5,000 rpm for 10 minutes.[5]

  • Filter the supernatant through a 0.45 µm syringe filter.[5]

  • The filtrate is ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of amoxicillin. These may need to be optimized for specific instruments.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column Waters XBridge™ C18 (150 mm × 4.6 mm, 5 µm) or equivalent[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Linear gradient program
Flow Rate 0.3 mL/min[6]
Injection Volume 1 - 20 µL[5][6]
Column Temperature 40°C

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 366.1[6]
Product Ions (m/z) 349.2, 114.1[7]
Collision Energy Optimized for the specific instrument and transitions
Capillary Voltage +4.5 kV[6]
Source Temperature 200°C[6]

Method Validation Data

The presented method has been validated according to international guidelines, demonstrating its suitability for the intended purpose.[2][3] Key validation parameters are summarized below.

Table 3: Summary of Quantitative Method Validation Data for Amoxicillin in Food Matrices

MatrixLinearity (r²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Chicken Tissues 0.9968 - 0.99990.10 - 2.200.30 - 8.50> 83% at 25, 50, and 100 µg/kg[2][3]
Bovine Tissues -5--[1]
Minipig Milk --10> 94.1%[7]
Human Plasma > 0.99-100 - 170 (ng/mL)~66%[8][9]

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection 1. Sample Collection (e.g., Chicken Tissue, Milk) Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. Extraction (LLE or Protein Precipitation) Homogenization->Extraction Cleanup 4. Clean-up/Purification Extraction->Cleanup Reconstitution 5. Reconstitution Cleanup->Reconstitution Injection 6. LC Injection Reconstitution->Injection Separation 7. Chromatographic Separation Injection->Separation Ionization 8. Ionization (ESI+) Separation->Ionization MassAnalysis 9. Mass Analysis (MRM) Ionization->MassAnalysis DataAcquisition 10. Data Acquisition MassAnalysis->DataAcquisition Quantification 11. Quantification DataAcquisition->Quantification Reporting 12. Reporting Quantification->Reporting

Caption: Overall experimental workflow for LC-MS/MS analysis of amoxicillin.

lc_ms_logic cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Sample Injection IonSource Ion Source (ESI) Column->IonSource Elution Quad1 Q1: Precursor Ion Selection IonSource->Quad1 Ionization CollisionCell Q2: Fragmentation Quad1->CollisionCell Quad3 Q3: Product Ion Selection CollisionCell->Quad3 CID Detector Detector Quad3->Detector

Caption: Logical flow of the LC-MS/MS analysis process.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the determination of amoxicillin residues in various food samples. The sample preparation procedures are straightforward, and the chromatographic and mass spectrometric conditions are optimized for robust performance. The method has been successfully validated and is suitable for routine monitoring to ensure food safety and compliance with regulatory standards.

References

Application Notes and Protocols for High-Throughput Screening of AMOZ Residues in Shrimp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues.[1] The primary metabolite of furaltadone, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a stable, tissue-bound residue that serves as a key indicator of the illegal use of this antibiotic.[1][2] Consequently, sensitive and efficient methods for the detection of this compound in food products, such as shrimp, are crucial for ensuring food safety and regulatory compliance.

This document provides detailed application notes and protocols for the high-throughput screening of this compound residues in shrimp. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is widely used for the confirmatory analysis of nitrofuran metabolites.[3][4][5] While traditional LC-MS/MS is not a high-throughput screening (HTS) method in the context of drug discovery, in the realm of food safety, it is adapted for screening a large number of samples. Additionally, Enzyme-Linked Immunosorbent Assay (ELISA) methods are presented as a true high-throughput screening alternative.

Principle

The detection of this compound in shrimp tissue involves several key steps. Since this compound exists as a protein-bound metabolite, an acid hydrolysis step is required to release it from the tissue matrix. The released this compound is unstable and is therefore derivatized, typically with 2-nitrobenzaldehyde (2-NBA), to form a more stable derivative, NP-AMOZ.[1][3] Following derivatization, the sample is extracted, purified, and analyzed. For high-throughput screening, the sample preparation workflow is optimized for processing multiple samples simultaneously.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for this compound detection in shrimp. These values are critical for assessing the reliability and sensitivity of the screening process.

Table 1: Performance of LC-MS/MS Method for this compound Detection

ParameterValueReference
Mean Recovery84% - 96.66%[4][6]
Decision Limit (CCα)0.12 - 0.36 µg/kg[4][5][7]
Detection Capability (CCβ)0.21 - 0.38 µg/kg[4][5]
Limit of Quantification (LOQ)0.07 - 0.30 ng/g[6]
Limit of Detection (LOD)0.01 - 0.15 ng/g[6]

Table 2: Performance of ELISA Method for this compound Detection

ParameterValueReference
Detection Capability (CCβ)0.3 µg/kg[2]
Limit of Detection (LOD)0.16 µg/kg[2]
IC50 for this compound5.33 ng/mL[2]

Experimental Protocols

Protocol 1: High-Throughput Screening of this compound in Shrimp using LC-MS/MS

This protocol is designed for the efficient screening of multiple shrimp samples.

1. Sample Preparation and Homogenization

  • Thaw frozen shrimp samples to room temperature.

  • Remove heads, shells, and veins.

  • Homogenize the edible tissue to a uniform paste using a high-speed blender.

2. Hydrolysis and Derivatization

  • Weigh 2.0 g (± 0.1 g) of homogenized shrimp into a 50 mL polypropylene centrifuge tube.[3]

  • Add 10 mL of 0.125 M HCl.[3]

  • Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.[3]

  • Vortex the tubes for 15 seconds.[3]

  • Incubate the samples overnight (approximately 16 hours) in a shaking water bath at 37°C.[3]

3. Extraction and Purification

  • Cool the samples to room temperature.[3]

  • Neutralize the samples by adding 1 mL of 0.1 M K₂HPO₄ and adjusting the pH to 7.3 ± 0.2 with 0.8 M NaOH and 0.125 M HCl as needed.[3]

  • Add 12 mL of ethyl acetate and approximately 0.5 g of NaCl to each tube.[3]

  • Vortex vigorously for 30 seconds to extract the NP-AMOZ derivative.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.[3]

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[3]

4. Reconstitution and Analysis

  • Reconstitute the dried residue in 1 mL of 50/50 (v/v) methanol/water.[3]

  • Vortex for 15 seconds to dissolve the residue.[3]

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the sample using a validated LC-MS/MS method.

Protocol 2: ELISA-based High-Throughput Screening of this compound in Shrimp

This protocol offers a more rapid screening approach suitable for a large number of samples.

1. Sample Preparation and Homogenization

  • Homogenize shrimp samples as described in Protocol 1.

2. Extraction

  • Weigh 1 g of homogenized shrimp into a centrifuge tube.[2]

  • Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde in DMSO.[2]

  • Mix thoroughly and incubate overnight at 37°C.[2]

  • Add 5 mL of 0.1 M K₂HPO₄, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.[2]

  • Vortex for 30 seconds and centrifuge at 3000g for 10 minutes.[2]

  • Collect the ethyl acetate fraction and dry it under nitrogen.[2]

  • Residues are dissolved in 2 ml of a 1:1 (v/v) mixture of hexane and 0.1 M PBS pH 7.4.[2]

3. ELISA Procedure

  • Follow the instructions provided with the commercial ELISA kit. A general procedure is as follows:

    • Add standards and prepared sample extracts to the antibody-coated microtiter wells.

    • Add the enzyme-conjugated secondary antibody.

    • Incubate for the specified time.

    • Wash the wells to remove unbound components.

    • Add the substrate solution and incubate to allow color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

4. Data Interpretation

  • Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

  • Samples that screen positive should be confirmed using a confirmatory method like LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction and Derivatization cluster_analysis Analysis cluster_result Result sample Shrimp Sample homogenization Homogenization sample->homogenization weighing Weighing homogenization->weighing hydrolysis_derivativation hydrolysis_derivativation weighing->hydrolysis_derivativation hydrolysis_derivatization Acid Hydrolysis & Derivatization (2-NBA) extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis_derivatization->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis

Caption: Experimental workflow for this compound residue screening in shrimp.

hts_logic cluster_input Input cluster_screening High-Throughput Screening cluster_decision Decision Point cluster_output Output samples Batch of Shrimp Samples sample_prep Parallel Sample Preparation (Multi-well plates or racks) samples->sample_prep screening_assay Screening Assay (ELISA or rapid LC-MS/MS) sample_prep->screening_assay decision Result > Cut-off? screening_assay->decision negative Negative Result (Compliant) decision->negative No positive Presumptive Positive decision->positive Yes confirmation Confirmatory Analysis (LC-MS/MS) positive->confirmation final_result Confirmed Positive (Non-compliant) confirmation->final_result

Caption: Logical workflow of the high-throughput screening process.

References

Application Notes and Protocols for Monoclonal Antibody Development for Amoz Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and step-by-step protocols for the development of monoclonal antibodies (mAbs) against the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), for use in a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction

Furaltadone is a nitrofuran antibiotic that has been widely used in veterinary medicine. Its use in food-producing animals has been banned in many countries due to concerns about the carcinogenic potential of its residues. The major metabolite of furaltadone, this compound, can become covalently bound to tissue proteins and persist for an extended period. Therefore, monitoring for this compound residues is crucial for food safety. Immunoassays, particularly ELISA, offer a rapid and sensitive method for the detection of this compound. The development of high-affinity and specific monoclonal antibodies is a critical component for creating a reliable this compound immunoassay.

This document outlines the key stages of monoclonal antibody development, from immunogen preparation to antibody characterization and its application in a competitive ELISA for this compound detection.

Data Presentation

Table 1: Characteristics of Anti-2-NP-AMOZ Monoclonal Antibody (Clone 4G11)

ParameterValueReference
Immunogen 2-NP-AMOZ conjugated to a carrier protein[1][2]
Antibody Isotype Not specified
50% Inhibitory Concentration (IC₅₀) 0.049 ng/mL[1][2]
Limit of Detection (LOD) 0.009 µg/kg (in catfish samples)[1]
Cross-reactivity < 3% with structurally related analogues[1][2]

Table 2: Cross-Reactivity of an Anti-AMOZ Monoclonal Antibody

CompoundCross-Reactivity (%)
2-NP-AMOZ 100
This compound 14.8
Furaltadone (Parent Drug) 10.4
CPthis compound (Carboxyphenyl-AMOZ) 61.7

(Data synthesized from a study on a monoclonal antibody against a derivatized form of this compound)[3]

Experimental Protocols

Immunogen Preparation: Synthesis of 2-NP-AMOZ and Conjugation

The development of a monoclonal antibody against a small molecule like this compound requires its conjugation to a larger carrier protein to elicit a robust immune response. As this compound itself lacks a suitable functional group for direct conjugation, it is first derivatized. A common approach is to react this compound with 2-nitrobenzaldehyde to form 3-([2-nitrophenyl]methyleneamino)-5-morpholinomethyl-2-oxazolidinone (2-NP-AMOZ).

Materials:

  • This compound

  • 2-nitrobenzaldehyde (2-NBA)

  • Carrier proteins (e.g., Bovine Serum Albumin - BSA for ELISA, Keyhole Limpet Hemocyanin - KLH for immunization)

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Protocol:

  • Derivatization of this compound with 2-NBA:

    • Dissolve this compound in a suitable solvent such as a mixture of water and an organic solvent.

    • Add a molar excess of 2-nitrobenzaldehyde.

    • The reaction proceeds via acid hydrolysis of the tissue-bound this compound followed by derivatization with 2-NBA.[4]

    • Incubate overnight with shaking.

    • Purify the resulting 2-NP-AMOZ derivative using an appropriate method, such as liquid-liquid extraction.[4]

  • Activation of Carboxyl Groups on the Carrier Protein (if necessary for the chosen crosslinker):

    • Dissolve the carrier protein (KLH or BSA) in PBS.

    • Add a molar excess of EDC and NHS to the carrier protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation of 2-NP-AMOZ to the Carrier Protein:

    • Dissolve the purified 2-NP-AMOZ in DMF.

    • Slowly add the 2-NP-AMOZ solution to the activated carrier protein solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of the Immunogen Conjugate:

    • Dialyze the conjugation mixture against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted 2-NP-AMOZ and crosslinking reagents.

    • Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).

    • Confirm successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Monoclonal Antibody Production using Hybridoma Technology

Materials:

  • BALB/c mice

  • 2-NP-AMOZ-KLH conjugate (immunogen)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG) 1500

  • HAT medium (Hypoxanthine, Aminopterin, Thymidine)

  • HT medium (Hypoxanthine, Thymidine)

  • RPMI-1640 medium with fetal bovine serum (FBS)

  • 96-well and 24-well cell culture plates

Protocol:

  • Immunization:

    • Emulsify the 2-NP-AMOZ-KLH immunogen with CFA.

    • Immunize BALB/c mice (6-8 weeks old) subcutaneously with the emulsion (e.g., 50-100 µg of immunogen per mouse).

    • Administer booster injections with the immunogen emulsified in IFA every 2-3 weeks.

    • Monitor the antibody titer in the mouse serum by indirect ELISA using 2-NP-AMOZ-BSA as the coating antigen.

    • Select the mouse with the highest antibody titer for cell fusion. Administer a final intravenous or intraperitoneal booster injection of the immunogen in saline 3-4 days before fusion.

  • Cell Fusion:

    • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

    • Wash the splenocytes and the myeloma cells separately with serum-free RPMI-1640.

    • Mix the splenocytes and myeloma cells at a ratio of approximately 5:1 to 10:1.

    • Co-pellet the cells by centrifugation.

    • Slowly add 1 mL of pre-warmed PEG 1500 to the cell pellet over 1 minute while gently resuspending the cells.

    • Slowly add serum-free RPMI-1640 to dilute the PEG, followed by centrifugation.

    • Resuspend the fused cells in HAT medium.

  • Selection and Cloning of Hybridomas:

    • Plate the fused cells into 96-well plates.

    • Incubate at 37°C in a 5% CO₂ incubator.

    • Replace the medium with fresh HAT medium every 2-3 days. Unfused myeloma cells will be eliminated by the aminopterin in the HAT medium, and unfused splenocytes will naturally die off.

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA with 2-NP-AMOZ-BSA as the coating antigen.

    • Expand the positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.

    • Re-screen the subclones to identify stable, high-producing monoclonal antibody-secreting cell lines.

Antibody Purification

Materials:

  • Hybridoma culture supernatant or ascites fluid

  • Protein A or Protein G affinity chromatography column

  • Binding buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • PBS

Protocol:

  • Preparation of Antibody Source:

    • Centrifuge the hybridoma supernatant or ascites fluid to remove cells and debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Adjust the pH of the sample to neutral by adding binding buffer.

  • Affinity Chromatography:

    • Equilibrate the Protein A or Protein G column with binding buffer.

    • Load the prepared antibody sample onto the column.

    • Wash the column with several column volumes of binding buffer to remove non-specifically bound proteins.

    • Elute the bound antibody with elution buffer and collect the fractions into tubes containing neutralization buffer.

  • Buffer Exchange and Concentration:

    • Pool the antibody-containing fractions.

    • Perform buffer exchange into PBS using dialysis or a desalting column.

    • Concentrate the purified antibody using a centrifugal concentrator if necessary.

  • Purity and Concentration Assessment:

    • Assess the purity of the antibody by SDS-PAGE.

    • Determine the concentration of the purified antibody by measuring the absorbance at 280 nm (A280) or by a protein assay.

Antibody Characterization

a. Isotyping

Protocol (ELISA-based):

  • Coat the wells of a 96-well plate with isotype-specific anti-mouse antibodies (e.g., anti-mouse IgG1, IgG2a, IgG2b, IgM, IgA).

  • Block the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Add the hybridoma supernatant to the wells and incubate.

  • Wash the wells with PBS containing 0.05% Tween 20 (PBST).

  • Add a horseradish peroxidase (HRP)-conjugated goat anti-mouse immunoglobulin antibody.

  • Wash the wells with PBST.

  • Add a TMB substrate solution and incubate until color develops.

  • Stop the reaction with sulfuric acid and read the absorbance at 450 nm. The well with the highest signal indicates the isotype of the monoclonal antibody.

b. Affinity Determination (by ELISA)

Protocol:

  • Coat a 96-well plate with a limiting concentration of 2-NP-AMOZ-BSA.

  • Block the wells.

  • Prepare serial dilutions of the purified monoclonal antibody.

  • Add the antibody dilutions to the wells and incubate.

  • Wash the wells and add an HRP-conjugated secondary antibody.

  • Develop and read the plate as described above.

  • Plot the absorbance values against the antibody concentration and determine the concentration of antibody that gives 50% of the maximum binding (EC50). The affinity constant (Kd) can be estimated from this value, where a lower EC50 generally corresponds to a higher affinity.[3]

This compound Immunoassay Protocol (Competitive ELISA)

Materials:

  • Purified anti-AMOZ monoclonal antibody

  • 2-NP-AMOZ-BSA conjugate (coating antigen)

  • HRP-conjugated goat anti-mouse IgG

  • This compound standards

  • Samples for testing

  • Coating buffer, blocking buffer, wash buffer, substrate, and stop solution

Protocol:

  • Coating: Coat the wells of a 96-well plate with the 2-NP-AMOZ-BSA conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Add this compound standards or samples to the wells.

    • Immediately add the anti-AMOZ monoclonal antibody to the wells.

    • Incubate for 1-2 hours at room temperature to allow competition between the free this compound (in the standard/sample) and the coated this compound for antibody binding.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the HRP-conjugated goat anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add TMB substrate and incubate in the dark.

  • Stopping the Reaction: Add stop solution.

  • Reading: Measure the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualization

Monoclonal_Antibody_Production_Workflow Immunogen Immunogen Preparation (2-NP-AMOZ-KLH) Immunization Mouse Immunization Immunogen->Immunization Spleen Spleen Cell Isolation Immunization->Spleen Fusion Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cell Culture Myeloma->Fusion Selection HAT Selection Fusion->Selection Screening Hybridoma Screening (ELISA) Selection->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Positive Clones Expansion Clone Expansion Cloning->Expansion Production Antibody Production Expansion->Production Purification Antibody Purification (Protein A/G) Production->Purification Characterization Antibody Characterization Purification->Characterization Final_mAb Purified & Characterized Monoclonal Antibody Characterization->Final_mAb

Caption: Workflow for Monoclonal Antibody Production.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coating with This compound-Protein Conjugate Blocking 2. Blocking Coating->Blocking Competition 3. Competition Step Blocking->Competition Detection 4. Add Secondary Ab-HRP Competition->Detection Substrate 5. Add Substrate (TMB) Detection->Substrate Signal 6. Color Development (Signal Measurement) Substrate->Signal Sample Sample or Standard (contains free this compound) Sample->Competition PrimaryAb Anti-AMOZ mAb PrimaryAb->Competition SecondaryAb Secondary Ab-HRP SecondaryAb->Detection TMB TMB Substrate TMB->Substrate

Caption: Principle of the Competitive ELISA for this compound.

References

Application Notes and Protocols for Amoz Quantification using ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone, in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been widely used in animal production for their antibacterial properties and as growth promoters.[1][2] However, due to concerns about the carcinogenic and mutagenic potential of their residues in food products of animal origin, their use in food-producing animals has been banned in many countries, including the European Union.[1][2] Furaltadone is rapidly metabolized in vivo, and its tissue-bound metabolite, this compound, is a stable marker for detecting the illegal use of this antibiotic.[1] This ELISA kit provides a sensitive and specific method for the quantitative analysis of this compound.[3][4]

The principle of the assay is a competitive ELISA.[5][6] this compound present in the sample competes with a fixed amount of this compound-horseradish peroxidase (HRP) conjugate for binding to a limited number of specific antibodies coated on the microtiter plate wells.[5][6] The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample.[5][6] After a washing step, a substrate solution is added, and the color development is stopped with a stop solution. The absorbance is then measured at 450 nm, and the concentration of this compound in the sample is determined by interpolating from a standard curve.[3][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical this compound ELISA kit based on the provided information.

Table 1: Kit Specifications

ParameterSpecification
Assay TypeCompetitive ELISA
Format96-well microtiter plate
Total Assay TimeApproximately 45 - 60 minutes (excluding sample preparation)[1][2]
Detection Limit0.05 ppb - 0.1 ppb (depending on the matrix)[3][4]
Cross-ReactivityThis compound: 100%; AOZ, AHD, SEM: < 0.1%[3]

Table 2: Standard Curve Concentrations

StandardConcentration (ng/mL or ppb)
Standard 10
Standard 20.05
Standard 30.15
Standard 40.45
Standard 51.35
Standard 64.05

Note: Standard concentrations may vary slightly between different kit manufacturers.[3][6]

Experimental Protocols

Reagent Preparation
  • Rinsing Buffer (Wash Buffer): If provided as a concentrate (e.g., 20x), dilute with distilled or deionized water to the required volume. For example, to prepare 1 L of 1x wash buffer from a 20x concentrate, mix 50 mL of the concentrate with 950 mL of distilled water.[5]

  • Conjugate Solution: If provided as a concentrate (e.g., 100x), dilute with the provided dilution buffer just before use. For instance, add 10 µL of the concentrated conjugate to 1 mL of dilution buffer.[5]

  • Standard Solutions: The kit typically provides ready-to-use standard solutions at different concentrations.[3][6]

  • Derivatization Reagent: Prepare fresh before use if required. For example, dissolve 15.2 mg of 2-nitrobenzaldehyde in 10 mL of DMSO.[5]

Sample Preparation (General Guideline for Meat/Fish/Shrimp)
  • Homogenize a representative sample to a paste-like consistency.

  • Weigh 1.0 g of the homogenized sample into a centrifuge tube.

  • Add 4.0 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of freshly prepared Derivatization Reagent.[3]

  • Vortex the mixture for 1-5 minutes.[3][5]

  • Incubate the sample. Options include overnight at 37°C (approximately 16 hours) for highest precision or in a water bath at 50°C for 3 hours.[1][3]

  • Add 5 mL of 0.1 M K2HPO4, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.[3]

  • Mix carefully (e.g., head over head) for 1 minute. Avoid vigorous shaking to prevent emulsion formation.[5]

  • Centrifuge at 2000-3000 rpm for 10 minutes.[5]

  • Transfer 50 µL of the aqueous phase (supernatant) to a clean tube for use in the ELISA.[5]

ELISA Protocol
  • Bring all reagents and samples to room temperature (20-25°C) before use.[3]

  • Prepare the required number of microtiter plate strips.

  • Add 50 µL of each standard solution and prepared sample into the appropriate wells in duplicate.[5]

  • Add 50 µL of the diluted HRP conjugate to each well (except for the blank wells).[3][5]

  • Add 50 µL of the Antibody Working Solution to each well.[3]

  • Seal the plate and incubate for 30-45 minutes at 25°C in the dark.[3][5]

  • Wash the plate 3-5 times with 300 µL of 1x Rinsing Buffer per well.[3][5]

  • Add 50 µL of Substrate Reagent A and 50 µL of Substrate Reagent B (or 100 µL of a combined substrate solution) to each well.[3][5]

  • Incubate for 15 minutes at 25°C in the dark for color development.[3][5]

  • Add 50 µL of Stop Solution to each well to stop the reaction.[3]

  • Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[3]

Data Analysis
  • Calculate the mean absorbance for each set of standards and samples.

  • Subtract the mean absorbance of the blank (if used) from the mean absorbance of all other wells.[5]

  • Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of the %B/B0 (Y-axis) versus the corresponding this compound concentration (X-axis) on a semi-logarithmic scale.

  • Determine the concentration of this compound in the samples by interpolating their %B/B0 values from the standard curve.[6]

  • Multiply the interpolated concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration in the original sample.[5]

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis SamplePrep Sample Homogenization, Derivatization & Extraction AddStandards Add Standards & Samples to Coated Plate SamplePrep->AddStandards ReagentPrep Reagent Dilution (Wash Buffer, Conjugate) AddConjugate Add HRP Conjugate & Antibody ReagentPrep->AddConjugate AddStandards->AddConjugate Incubate1 Incubate (30-45 min) AddConjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (15 min) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop ReadAbsorbance Read Absorbance at 450 nm AddStop->ReadAbsorbance CalcCurve Calculate Standard Curve ReadAbsorbance->CalcCurve Quantify Quantify this compound in Samples CalcCurve->Quantify

Caption: Experimental workflow for this compound quantification using a competitive ELISA.

Signaling Pathway

A specific signaling pathway directly regulated by this compound in mammalian systems is not well-documented in the provided scientific literature. The primary mechanism of action of the parent compound, furaltadone, relates to its antibacterial activity, and the main concern for human health is its potential carcinogenicity.[2] Therefore, a signaling pathway diagram for this compound cannot be provided at this time.

References

Application Notes and Protocols for the Analysis of AMOZ in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoz (3-amino-2-oxazolidinone) is the protein-bound metabolite of the nitrofuran antibiotic furaltadone. Due to concerns about the carcinogenic potential of nitrofuran residues in food products of animal origin, the use of furaltadone in food-producing animals, including poultry, is prohibited in many countries, including the European Union. Regulatory monitoring of nitrofuran residues is therefore essential to ensure food safety. The analysis of this compound is challenging due to its bound nature, requiring a hydrolysis step to release it from tissue proteins, followed by derivatization to form a stable derivative suitable for chromatographic analysis.

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in poultry tissues (muscle, liver) and eggs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary protocol described is based on a validated method according to Regulation (EU) 2021/808, ensuring high standards of accuracy and reliability.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance characteristics of different sample preparation techniques for the analysis of this compound in poultry. This allows for a direct comparison of their efficiency and sensitivity.

Parameter Method 1: LLE & SPE Method 2: QuEChERS Method 3: Accelerated Solvent Extraction (ASE)
Matrix Poultry Muscle, Liver, EggsPoultry MusclePoultry Eggs
Extraction Vortex-assisted Liquid-Liquid Extraction (LLE)Acetonitrile extraction with salting outPressurized liquid extraction
Cleanup Solid-Phase Extraction (SPE)Dispersive SPE (d-SPE)In-cell cleanup
Derivatizing Agent 2-Nitrobenzaldehyde (2-NBA)2-Nitrobenzaldehyde (2-NBA)2-Nitrobenzaldehyde (2-NBA)
Recovery (%) 83 - 120%[1]Data not availableData not available
Limit of Detection (LOD) Not explicitly stated, but CCα is reported0.05 - 0.1 µg/kgNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated, but CCα is reported0.2 - 0.5 µg/kgNot explicitly stated
Decision Limit (CCα) 0.27 - 0.35 µg/kg[1]Not applicableNot applicable
Relative Standard Deviation (RSD) Repeatability: 1.7 - 19.9%, Reproducibility: 1.9 - 25.7%[1]< 20%< 15%

Experimental Protocols

Method 1: Validated Protocol using Liquid-Liquid Extraction and Solid-Phase Extraction

This protocol is based on a method validated according to Regulation (EU) 2021/808 for the determination of nitrofuran metabolites in animal tissues and eggs.[1][2]

1. Sample Homogenization:

  • Weigh 2.0 ± 0.1 g of homogenized poultry tissue (muscle or liver) or egg into a 50 mL polypropylene centrifuge tube.

  • For egg samples, ensure shells are removed before homogenization.

2. Hydrolysis and Derivatatization:

  • Add 5 mL of 0.1 M HCl to the sample.

  • Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

  • Vortex for 1 minute.

  • Incubate overnight (approximately 16 hours) at 37 °C in a shaking incubator.

    • Rapid Alternative: A rapid hydrolysis and derivatization can be performed using a thermostated ultrasonic bath at 80°C for 20 minutes with 0.5 M HCl.

3. Extraction:

  • Allow the samples to cool to room temperature.

  • Add 5 mL of ethyl acetate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean 15 mL polypropylene tube.

  • Repeat the extraction step with another 5 mL of ethyl acetate, combining the organic layers.

4. Cleanup - Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of n-hexane and 1 mL of a mixture of 20 mM ammonium acetate and acetonitrile (90:10, v/v).

  • Vortex for 30 seconds.

  • Load the aqueous (lower) layer onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the characteristic transitions for the derivatized this compound (NP-AMOZ).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (2g poultry tissue/egg) hydrolysis_derivatization 2. Hydrolysis & Derivatization (HCl, 2-NBA, 37°C overnight) homogenization->hydrolysis_derivatization lc_msms LC-MS/MS Analysis extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis_derivatization->extraction cleanup 4. Solid-Phase Extraction (SPE Cleanup) extraction->cleanup reconstitution 5. Reconstitution cleanup->reconstitution reconstitution->lc_msms

Caption: Experimental workflow for this compound analysis in poultry.

signaling_pathway cluster_process Analytical Process Overview cluster_key_steps Key Chemical Transformations Sample Poultry Tissue Sample (Muscle, Liver, Egg) Preparation Sample Preparation (Homogenization) Sample->Preparation Hydrolysis Acid Hydrolysis (Release of bound this compound) Preparation->Hydrolysis Derivatization Derivatization (Reaction with 2-NBA) Hydrolysis->Derivatization ProteinBound Protein-Bound this compound Hydrolysis->ProteinBound Extraction Extraction & Cleanup (LLE and/or SPE) Derivatization->Extraction Freethis compound Free this compound Derivatization->Freethis compound Analysis Instrumental Analysis (LC-MS/MS) Extraction->Analysis Quantification Data Quantification Analysis->Quantification ProteinBound->Freethis compound Hydrolysis NPthis compound NP-AMOZ Derivative Freethis compound->NPthis compound Derivatization

Caption: Logical relationships in this compound analysis.

References

Application Note: Solid-Phase Extraction of Amlodipine from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1] Accurate and reliable quantification of Amlodipine in complex biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from plasma, leading to cleaner extracts and improved analytical sensitivity.[2][3][4] This application note provides an overview of various SPE methods for the extraction of Amlodipine from human plasma, followed by detailed protocols and comparative data.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of Amlodipine extraction from plasma, the sample is passed through a solid sorbent (the stationary phase) which retains the analyte of interest. Interfering substances are then washed away, and the purified Amlodipine is eluted with a suitable solvent. The choice of SPE sorbent is critical and is typically based on the physicochemical properties of Amlodipine and the nature of the matrix. Common SPE mechanisms include reversed-phase, ion-exchange, and mixed-mode.

Comparative Performance of SPE Methods for Amlodipine

The following table summarizes the quantitative performance of different SPE methods for the extraction of Amlodipine from human plasma reported in various studies.

SPE SorbentAnalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Strata™-X Polymeric Reversed PhaseLC-MS/MS-0.05094.14 (R-enantiomer), 92.23 (S-enantiomer)[2]
Monolithic Weak Cation-ExchangeHPLC0.5 - 50.00.2-[5][6]
HySphere C8 EC-SE (Online SPE)HPLC-MS/MS0.10 - 10.220.10-[7]
Oasis HLBLC-MS/MS0.02 - 20.0-93.4 - 99.6[4]
Oasis MCX (Mixed-Mode)LC-MS/MS--70[4]

Experimental Protocols

Protocol 1: Reversed-Phase SPE using Strata™-X Cartridges

This protocol is adapted from a method for the extraction of Amlodipine enantiomers from human plasma.[2]

Materials:

  • Strata™-X 33 µm Polymeric Reversed Phase SPE cartridges

  • Methanol

  • Water

  • 0.2% v/v Ethanolamine in water

  • 0.1% Formic acid in methanol

  • Human plasma samples

  • Internal standard solution

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Pretreatment:

    • To 100 µL of human plasma, add 5 µL of the internal standard working solution and mix.

    • Add 500 µL of 0.2% v/v ethanolamine in water to the plasma sample and vortex.

  • Sample Loading: Load the pretreated sample onto the conditioned and equilibrated cartridge. Allow the sample to pass through at a moderate speed.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.

  • Analysis: The eluate is ready for analysis by LC-MS/MS.

Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE using Oasis HLB Cartridges

This protocol is based on a method for the simultaneous determination of Amlodipine, Valsartan, and Hydrochlorothiazide in human plasma.[4]

Materials:

  • Waters Oasis HLB (1 mL, 30 mg) extraction cartridges

  • Methanol

  • Water

  • 1.0% Formic acid

  • 10% Methanol

  • Human plasma samples

  • Internal standard solution

Procedure:

  • Cartridge Conditioning: Condition the Oasis HLB cartridge with 1.0 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridge with 1.0 mL of water.

  • Sample Pretreatment:

    • To 100 µL of a plasma sample, add 25 µL of the internal standard solution and vortex for 10 seconds.

    • Add 400 µL of 1.0% formic acid and vortex for another 10 seconds.

  • Sample Loading: Load the pretreated samples onto the conditioned and equilibrated cartridges.

  • Washing:

    • Wash the cartridges with 1.0 mL of water.

    • Wash the cartridges with 1.0 mL of 10% methanol.

  • Elution: Elute the analytes from the cartridge (specific elution solvent and volume may need optimization, but a common approach is using a small volume of methanol or acetonitrile, often with a small percentage of acid or base to ensure complete elution).

  • Analysis: The eluate can then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma 1. Human Plasma Sample (100 µL) add_is 2. Add Internal Standard & Vortex plasma->add_is add_acid 3. Add 1% Formic Acid & Vortex add_is->add_acid condition 4. Condition Cartridge (Methanol) add_acid->condition equilibrate 5. Equilibrate Cartridge (Water) condition->equilibrate load 6. Load Pretreated Sample equilibrate->load wash1 7. Wash with Water load->wash1 wash2 8. Wash with 10% Methanol wash1->wash2 elute 9. Elute Amlodipine wash2->elute evaporate 10. Evaporate to Dryness elute->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute analyze 12. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Amlodipine Extraction using SPE.

Mixed_Mode_SPE cluster_sorbent Mixed-Mode Sorbent (e.g., Oasis MCX) cluster_protocol Extraction Protocol sorbent Reversed-Phase (Lipophilic) + Cation-Exchange (Ionic) load Load Sample at Low pH (Amlodipine is positively charged) sorbent->load wash_organic Wash with Organic Solvent (Removes lipophilic interferences) load->wash_organic wash_aqueous Wash with Aqueous Buffer (Removes polar interferences) load->wash_aqueous elute Elute with High pH Solvent (Neutralizes Amlodipine's charge) wash_organic->elute wash_aqueous->elute

Caption: Principle of Mixed-Mode SPE for Amlodipine.

References

Amoxicillin as an Antimicrobial Agent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Given the absence of a scientifically recognized antimicrobial agent under the name "Amoz," this document focuses on Amoxicillin, a widely researched and clinically significant aminopenicillin. It is presumed that "this compound" may have been a typographical error. Amoxicillin is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[1] These notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals investigating the antimicrobial properties of amoxicillin.

I. Antimicrobial Spectrum and Efficacy

Amoxicillin demonstrates activity against a variety of bacterial species. The tables below summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for amoxicillin against common Gram-positive and Gram-negative bacteria. These values are crucial for understanding the potency of the antibiotic and for designing relevant in vitro experiments.

Quantitative Antimicrobial Data

Table 1: Amoxicillin MIC and MBC against Staphylococcus aureus

StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MBC Range (µg/mL)MBC₅₀ (µg/mL)
S. aureus0.25 - 128[2]0.50[2]0.25 - 512[2]1.0[2]
S. aureus ATCC65380.20 - 0.25[3]---

Table 2: Amoxicillin MIC against Escherichia coli

StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)
E. coli>16 (for resistant strains)[4]-

Note: MIC and MBC values can vary depending on the specific bacterial strain, testing methodology, and the presence of resistance mechanisms such as β-lactamase production.

II. Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, especially in Gram-positive organisms with a thick peptidoglycan layer. The primary target of amoxicillin is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellLysis Cell Lysis (Bactericidal Effect) CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of Amoxicillin.

III. Experimental Protocols

The following are detailed protocols for determining the antimicrobial efficacy of amoxicillin. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Amoxicillin stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Amoxicillin Dilutions:

    • Perform serial twofold dilutions of the amoxicillin stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.125 to 128 µg/mL.

  • Inoculate Microtiter Plates:

    • Dispense 100 µL of the appropriate amoxicillin dilution into each well of the microtiter plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 100 µL of the standardized bacterial suspension to each well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of amoxicillin at which there is no visible growth (turbidity) in the well.

B. Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Amoxicillin stock solution

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic-Containing Agar Plates:

    • Prepare a series of twofold dilutions of the amoxicillin stock solution.

    • Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (kept at 45-50°C) to create a series of plates with final antibiotic concentrations.[5]

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using an inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate. This should deliver approximately 10⁴ CFU per spot.[6]

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of amoxicillin that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.[6]

C. Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined and is used to find the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the broth microdilution MIC test

  • Sterile MHA plates

  • Sterile pipettes and spreaders

Procedure:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Count the number of colonies on each plate. The MBC is the lowest concentration of amoxicillin that results in a ≥99.9% reduction in the initial inoculum count.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing, from initial culture to the determination of MIC and MBC.

cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start: Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum MIC_Test Perform MIC Test (Broth Microdilution or Agar Dilution) Inoculum->MIC_Test Incubate_MIC Incubate (16-20 hours, 35°C) MIC_Test->Incubate_MIC Read_MIC Read MIC Results Incubate_MIC->Read_MIC MBC_Test Perform MBC Test (Subculture from clear wells) Read_MIC->MBC_Test If bactericidal activity is to be determined End End: Report MIC & MBC Read_MIC->End Report MIC only Incubate_MBC Incubate (18-24 hours, 35°C) MBC_Test->Incubate_MBC Read_MBC Read MBC Results Incubate_MBC->Read_MBC Read_MBC->End

References

Application Notes: Amoz-BSA Conjugate for Antibody Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small molecules, known as haptens, are typically not immunogenic on their own, meaning they cannot elicit a strong immune response when introduced into an animal.[1][2][3] To generate antibodies against these small molecules, they must first be covalently coupled to a larger, immunogenic carrier protein.[4][5] Bovine Serum Albumin (BSA) is a commonly used carrier protein due to its large size, complex structure, and the presence of numerous sites for conjugation.[6] The resulting hapten-carrier conjugate, such as Amoz-BSA, is then large enough to be recognized by the immune system, leading to the production of antibodies that can specifically recognize the hapten (this compound).[2][5]

These application notes provide detailed protocols for the preparation of the this compound-BSA conjugate, subsequent immunization for polyclonal antibody production, and methods for antibody characterization using ELISA and Western Blot.

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol details the chemical conjugation of this compound (a nitrofuran metabolite) to BSA. The process involves activating a carboxylated derivative of this compound, known as CPthis compound, and then reacting it with the amine groups on BSA.[7]

Materials and Reagents

ReagentSupplierCatalog #
This compoundSigma-Aldrich-
4-carboxybenzaldehydeSigma-Aldrich-
Methanol, driedFisher Scientific-
N-hydroxysuccinimide (NHS)Sigma-Aldrich-
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich-
Dimethylformamide (DMF)Fisher Scientific-
Bovine Serum Albumin (BSA)MP Biomedicals-
Phosphate Buffered Saline (PBS), pH 7.4Gibco-
Dialysis Tubing (10-14 kDa MWCO)Thermo Fisher-

Experimental Protocol

Part A: Synthesis of Carboxyphenyl this compound (CPthis compound) [7]

  • Dissolve 1.5 mmol of 4-carboxybenzaldehyde in 5 mL of dried methanol.

  • Add 1.0 mmol of this compound to the solution.

  • Reflux the mixture at 65°C overnight.

  • Monitor the formation of CPthis compound using thin-layer chromatography.

  • Once the reaction is complete, allow the mixture to cool.

  • Collect the precipitated CPthis compound by filtration.

  • Wash the precipitate with ethanol.

  • Dry the purified CPthis compound in a vacuum at room temperature.

Part B: Conjugation of CPthis compound to BSA [7]

  • In 500 µL of DMF, dissolve 10 µmol of CPthis compound, 20 µmol of NHS, and 20 µmol of DCC.

  • Allow the reaction to proceed for 12 hours at room temperature to activate the carboxyl group of CPthis compound.

  • Centrifuge the mixture at 2,500 x g for 10 minutes to pellet the dicyclohexylurea (DCU) byproduct.

  • Prepare a solution of 90 mg of BSA in 9.5 mL of PBS (pH 7.4).

  • Slowly add the supernatant containing the activated CPthis compound dropwise to the BSA solution while stirring.

  • Continue stirring the conjugation mixture at 4°C overnight.

  • Transfer the mixture to a dialysis tube (10-14 kDa MWCO).

  • Dialyze against 0.1 M PBS (pH 7.4) at 4°C for 72 hours, with at least three changes of fresh PBS.

  • Store the purified CPthis compound-BSA (this compound-BSA) conjugate at -20°C for future use.

G cluster_CPthis compound Part A: CPthis compound Synthesis cluster_conjugation Part B: BSA Conjugation A1 Dissolve this compound & 4-carboxybenzaldehyde in Methanol A2 Reflux at 65°C Overnight A1->A2 A3 Precipitate, Wash, and Dry A2->A3 A4 Purified CPthis compound A3->A4 B1 Activate CPthis compound with NHS/DCC in DMF A4->B1 Use in Part B B2 Add activated CPthis compound to BSA solution B1->B2 B3 Stir overnight at 4°C B2->B3 B4 Dialyze against PBS for 72 hours B3->B4 B5 Purified this compound-BSA Conjugate B4->B5 G start Start: Healthy Rabbit prebleed Day 0: Pre-bleed (Negative Control Serum) start->prebleed immunize1 Day 0: Primary Immunization (this compound-BSA + FCA) prebleed->immunize1 boost1 Day 14: Booster 1 (this compound-BSA + FIA) immunize1->boost1 boost2 Day 28: Booster 2 (this compound-BSA + FIA) boost1->boost2 boost3 Day 42: Booster 3 (this compound-BSA + FIA) boost2->boost3 test_bleed Day 52: Test Bleed & Serum Collection boost3->test_bleed titer_check Check Antibody Titer (ELISA) test_bleed->titer_check final_bleed Day 66: Final Bleed & Serum Harvest titer_check->final_bleed If Titer is High end End: Polyclonal Antiserum final_bleed->end G coat Coat Plate with This compound-OVA Antigen wash1 Wash coat->wash1 block Block with BSA or Milk Solution wash1->block wash2 Wash block->wash2 add_primary Add Diluted Rabbit Serum wash2->add_primary wash3 Wash add_primary->wash3 add_secondary Add HRP-conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_tmb Add TMB Substrate & Incubate wash4->add_tmb add_stop Add Stop Solution add_tmb->add_stop read Read Absorbance at 450 nm add_stop->read

References

Protocol for the Synthesis of Amoz Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amoz (3-amino-5-(morpholinomethyl)oxazolidin-2-one) is the tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to the ban of furaltadone in food-producing animals, regulatory bodies monitor its residues by detecting this compound. Accurate detection and quantification of this compound require high-purity certified reference standards. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound reference standards for use in research and analytical laboratories.

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the reaction of 1,2-epoxy-3-morpholinopropane with hydrazine hydrate to form an intermediate, which is then cyclized to yield the final this compound product.

Amoz_Synthesis cluster_reactants Starting Materials cluster_reaction1 Step 1: Intermediate Formation cluster_reaction2 Step 2: Cyclization cluster_purification Purification cluster_product Final Product 1,2-epoxy-3-morpholinopropane 1,2-epoxy-3-morpholinopropane Reaction Vessel 1 Reaction at 60°C 1,2-epoxy-3-morpholinopropane->Reaction Vessel 1 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction Vessel 1 Reaction Vessel 2 Cyclization with Diethyl Carbonate Reaction Vessel 1->Reaction Vessel 2 Intermediate Column Chromatography Column Chromatography Reaction Vessel 2->Column Chromatography Crude this compound This compound Reference Standard This compound Reference Standard Column Chromatography->this compound Reference Standard Purified this compound

Application Notes and Protocols for the Determination of Amoxicillin in Analytical Instruments

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical methodologies for the detection and quantification of Amoxicillin ("Amoz" assumed as Amoxicillin) using various analytical instruments. Detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented, along with a summary of their respective detection limits. The applicability of Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed. Furthermore, a diagrammatic representation of Amoxicillin's mechanism of action is included to provide a broader context for its analysis in drug development.

Introduction

Amoxicillin is a broad-spectrum β-lactam antibiotic widely used in the treatment of bacterial infections. Accurate and sensitive quantification of Amoxicillin in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples, is crucial for drug development, quality control, and pharmacokinetic studies. This application note details validated methods for Amoxicillin analysis using common analytical instrumentation.

Detection Limits of Amoxicillin

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The following table summarizes the reported detection and quantification limits for Amoxicillin using different analytical techniques.

Analytical InstrumentMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVDrugs and Wastewater16 µg/L54 µg/L[1]
HPLC-UVWastewater2.32 mg/L7.04 mg/L
LC-MS/MSHuman Plasma500 pg/mL90 ng/mL[2]
LC-MS/MSHuman Plasma-170 ng/mL
LC-MS/MSHuman Plasma-10.0 ng/mL (Amoxicillin)
LC-MS/MSHuman Plasma-2.5 ng/mL (Clavulanic Acid)

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of Amoxicillin in pharmaceutical formulations.

  • Weigh and finely powder the contents of 20 Amoxicillin capsules.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Amoxicillin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase to the flask and sonicate for 20 minutes to dissolve the Amoxicillin.

  • Bring the solution to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).

  • Instrument: Agilent 1220 Infinity LC System or equivalent

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 95:5 (v/v) mixture of monobasic potassium phosphate buffer (pH 5.0) and methanol

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C (ambient)

  • UV Detection: 230 nm

  • Run Time: 5 minutes

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing Amoxicillin in complex biological matrices like plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., Amoxicillin-d4).

  • Vortex the sample for 10 seconds.

  • Add 100 µL of 1% (v/v) formic acid in water and vortex for another 30 seconds.

  • Centrifuge the sample at 14,000 x g for 5 minutes at 10°C.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc).

  • Wash the SPE cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.

  • Dry the cartridge under a stream of nitrogen for 1 minute.

  • Elute the analytes with 1.0 mL of the mobile phase.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

  • Instrument: Waters ACQUITY UPLC system coupled to a tandem mass spectrometer or equivalent

  • Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile and 2.0 mM ammonium formate in water

  • Flow Rate: 0.400 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of Amoxicillin by GC-MS is challenging due to its low volatility and thermal instability. Direct analysis is not feasible, and derivatization is required to convert Amoxicillin into a more volatile and thermally stable compound.

A common derivatization technique for compounds with active hydrogens (like Amoxicillin) is silylation. This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to replace the active hydrogens with trimethylsilyl (TMS) groups.

Visualizations

Experimental Workflow for Amoxicillin Analysis

The following diagram illustrates a typical workflow for the analysis of Amoxicillin in a pharmaceutical formulation using HPLC-UV.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh Capsule Contents start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate dilute_to_volume Dilute to Volume sonicate->dilute_to_volume filter Filter dilute_to_volume->filter final_dilution Final Dilution filter->final_dilution inject Inject into HPLC final_dilution->inject separate Chromatographic Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification calibrate Calibration Curve integrate->calibrate calculate Calculate Concentration calibrate->calculate end Report Results calculate->end

Caption: Experimental workflow for HPLC-UV analysis of Amoxicillin.

Signaling Pathway: Amoxicillin's Mechanism of Action

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram depicts this signaling pathway.

amoxicillin_moa cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Amoxicillin->PBP Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis (Final Transpeptidation Step) PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis and Death Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Cell_wall->Cell_lysis Weakened wall leads to

Caption: Mechanism of action of Amoxicillin.

Conclusion

This application note provides a comprehensive guide for the analysis of Amoxicillin using HPLC-UV and LC-MS/MS. The detailed protocols and tabulated detection limits offer valuable information for researchers and drug development professionals. While GC-MS is not a conventional method for Amoxicillin analysis, the discussion on its limitations and the necessity for derivatization provides a complete analytical perspective. The provided diagrams of the experimental workflow and the drug's mechanism of action serve as useful visual aids for understanding the analytical process and the therapeutic action of Amoxicillin.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Amoz in Honey

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of "Amoz" (a representative pesticide analyte) in honey. The focus is on reducing matrix effects to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in honey?

A: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In honey, the complex matrix consists of sugars, organic acids, pigments, and other components. These can either suppress or enhance the signal of this compound during analysis, typically by LC-MS/MS, leading to inaccurate quantification.[1] If not addressed, matrix effects can compromise the reliability and validity of the analytical method.

Q2: What is the QuEChERS method and why is it commonly used for pesticide analysis in honey?

A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become a standard for extracting pesticide residues from food matrices.[2][3][4] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the analyte into the organic layer. A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), is then used to remove interfering matrix components.[3][4] Its popularity stems from its simplicity, speed, and effectiveness in producing clean extracts suitable for chromatographic analysis.[2][3]

Q3: How can I assess the extent of matrix effects in my this compound analysis?

A: Matrix effects can be quantitatively assessed by comparing the signal response of this compound in a pure solvent standard to the response of this compound spiked into a blank honey extract at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100

A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement.[5]

Q4: What are the main strategies to reduce or compensate for matrix effects?

A: There are three primary strategies to combat matrix effects:

  • Sample Preparation: Employing a robust clean-up method to remove interfering matrix components before analysis.[6]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.

  • Calibration Strategy: Using a calibration method that compensates for the matrix effect, such as matrix-matched calibration, the use of an internal standard, or the standard addition method.[1]

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

Possible Cause: Inefficient extraction or loss of analyte during the clean-up step.

Troubleshooting Steps:

  • Optimize Extraction: Ensure the honey sample is properly homogenized and dissolved before extraction. The choice of extraction solvent can also impact recovery.

  • Evaluate d-SPE Sorbent: The choice of d-SPE sorbent in the QuEChERS method is critical. Different sorbents target different types of matrix components. For honey, which is rich in sugars and organic acids, Primary Secondary Amine (PSA) is a common choice.[6] However, for honeys with high pigment content, Graphitized Carbon Black (GCB) might be necessary, though it can lead to the loss of planar pesticides.[6] C18 is used to remove non-polar interferences. A combination of sorbents is often optimal.

  • Check pH: The pH of the extraction and partitioning steps can influence the recovery of certain pesticides. Ensure the buffering of the QuEChERS salts is appropriate for the chemical properties of this compound.

  • Minimize Adsorption: this compound may adsorb to the surface of labware. Silanized glassware can help minimize this.

Issue 2: Significant signal suppression or enhancement observed for this compound.

Possible Cause: Co-elution of matrix components with this compound.

Troubleshooting Steps:

  • Improve d-SPE Clean-up: Experiment with different d-SPE sorbents or combinations to achieve a cleaner extract. The table below provides a comparison of common d-SPE sorbents.

  • Optimize LC Method:

    • Gradient Modification: Adjust the mobile phase gradient to improve the separation of this compound from interfering peaks.

    • Column Chemistry: Try a different LC column with a different stationary phase chemistry to alter the selectivity of the separation.

  • Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.

  • Implement a Compensatory Calibration Strategy:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank honey matrix that has undergone the same sample preparation procedure. This helps to ensure that the standards and samples experience the same matrix effects.[1]

    • Internal Standard: Use a stable isotope-labeled version of this compound or a compound with very similar chemical properties and retention time as an internal standard. The internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.

    • Standard Addition: This involves adding known amounts of this compound standard to the sample extracts and creating a calibration curve within the sample itself. This is a very effective but more labor-intensive method.[1]

Data Presentation

Table 1: Comparison of Common d-SPE Sorbents for Clean-up of Honey Extracts

SorbentTarget Matrix ComponentsPotential Issues with this compound Analysis
PSA (Primary Secondary Amine) Sugars, organic acids, fatty acids, anthocyanins[6]Generally a good choice for honey.
C18 (Octadecylsilane) Non-polar interferences (e.g., lipids)[6]May not be as effective for the polar matrix of honey.
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll, carotenoids), sterols[6]Can adsorb planar molecules, potentially leading to loss of this compound if it has a planar structure.[6]
Z-Sep (Zirconium dioxide-based) Lipids, pigmentsCan provide a very clean extract but may also remove some analytes.
EMR-Lipid (Enhanced Matrix Removal—Lipid) Fats and lipidsHighly effective for fatty matrices, may be less relevant for honey unless there are specific lipid interferences.[7]

Table 2: Recovery of Selected Pesticides in Honey using an Optimized QuEChERS Method

Pesticide ClassExample CompoundAverage Recovery (%)Relative Standard Deviation (RSD, %)
NeonicotinoidThiamethoxam956
OrganophosphateChlorpyrifos889
PyrethroidCypermethrin8211
CarbamateCarbofuran917

Note: These are representative values and actual recoveries will depend on the specific method and honey matrix.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Honey

This protocol is a general guideline and may require optimization for specific honey types and the properties of this compound.

1. Sample Homogenization:

  • Warm the honey sample gently to liquefy if crystallized.
  • Thoroughly mix the honey to ensure a homogenous sample.

2. Extraction:

  • Weigh 5 g of the homogenized honey into a 50 mL centrifuge tube.
  • Add 10 mL of deionized water and vortex for 1 minute to dissolve the honey.
  • Add 10 mL of acetonitrile.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter through a 0.22 µm filter.
  • The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the extract with the initial mobile phase to reduce matrix effects further.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Homogenized Honey Sample (5g) dissolve Add 10mL Water & Vortex start->dissolve extract Add 10mL Acetonitrile & QuEChERS Salts dissolve->extract shake Shake Vigorously (1 min) extract->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer Transfer 6mL of Acetonitrile Layer centrifuge1->transfer add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18) transfer->add_dspe vortex_dspe Vortex (30 sec) add_dspe->vortex_dspe centrifuge2 Centrifuge (5 min) vortex_dspe->centrifuge2 filter Filter Extract (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: QuEChERS workflow for the analysis of this compound in honey.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Poor Recovery cluster_solutions2 Solutions for Matrix Effects issue Inaccurate this compound Quantification cause1 Poor Analyte Recovery issue->cause1 cause2 Significant Matrix Effects (Suppression/Enhancement) issue->cause2 sol1_1 Optimize Extraction (Solvent, Homogenization) cause1->sol1_1 sol1_2 Evaluate d-SPE Sorbent cause1->sol1_2 sol1_3 Check & Adjust pH cause1->sol1_3 sol2_1 Improve d-SPE Cleanup cause2->sol2_1 sol2_2 Optimize LC Separation cause2->sol2_2 sol2_3 Dilute Final Extract cause2->sol2_3 sol2_4 Use Compensatory Calibration (Matrix-Matched, Internal Std.) cause2->sol2_4

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Amoz ELISA Technical Support Center: Troubleshooting Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing cross-reactivity in Amoz ELISA kits.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of an this compound ELISA?

A1: Cross-reactivity occurs when the antibodies in the ELISA kit, which are designed to bind specifically to 3-amino-5-morpholinomethyl-2-oxazolidinone (this compound), also bind to other structurally similar molecules that may be present in the sample. This can lead to inaccurate, often falsely elevated, results. In a competitive ELISA format, which is common for this compound detection, the signal is inversely proportional to the concentration of this compound. Therefore, cross-reactivity can cause a lower signal, leading to an overestimation of the this compound concentration.

Q2: What are the common substances that cross-react in an this compound ELISA?

A2: The most common cross-reactants are other nitrofuran metabolites due to their structural similarities. These include:

  • 3-amino-2-oxazolidinone (AOZ)

  • 1-aminohydantoin (AHD)

  • Semicarbazide (SEM)

However, most commercially available this compound ELISA kits demonstrate high specificity for this compound with minimal cross-reactivity to these substances.[1][2][3] It is crucial to consult the kit's specific data sheet for quantitative cross-reactivity information.

Q3: How can I identify if cross-reactivity is affecting my results?

A3: Suspect cross-reactivity if you observe:

  • Higher than expected this compound concentrations: Especially in samples where this compound is not anticipated to be present.

  • Inconsistent results: High variability between duplicate or replicate wells can sometimes be a sign of interference from a cross-reacting substance.

  • Matrix effects: Significant differences in results when testing different sample types (e.g., tissue vs. honey) could indicate the presence of interfering substances in one of the matrices.[4]

If you suspect cross-reactivity, it is recommended to verify the results using a confirmatory method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5]

Q4: My negative control shows a positive result. Is this due to cross-reactivity?

A4: While cross-reactivity with components in your sample matrix is a possibility, a positive result in your negative control could also be due to other issues such as:

  • Contamination of reagents or samples.

  • Improper washing steps, leaving residual enzyme conjugate in the wells.

  • Incorrect preparation of the negative control.

Ensure all equipment is properly calibrated and that you are following the kit protocol precisely.[6]

Q5: How can I minimize the risk of cross-reactivity?

A5: To minimize the risk of cross-reactivity:

  • Choose a high-specificity kit: Select an ELISA kit with documented low cross-reactivity to other nitrofuran metabolites and relevant compounds.[7]

  • Proper sample preparation: Follow the recommended sample extraction and clean-up procedures for your specific matrix to remove potentially interfering substances.[8]

  • Include appropriate controls: Always run positive and negative controls, as well as matrix-matched standards if possible, to validate the assay performance.[6]

  • Confirm with an alternative method: For critical samples or unexpected results, confirmation by a method like LC-MS/MS is the gold standard.[4][5]

Troubleshooting Guide

Problem Potential Cause Related to Cross-Reactivity Recommended Solution
High Background Signal Non-specific binding of the antibody to other molecules in the sample matrix.1. Optimize Blocking: Ensure the blocking step is performed according to the protocol to prevent non-specific binding. 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 3. Matrix-Matched Standards: Prepare your standard curve in a matrix that is similar to your samples to account for matrix effects.
Weak or No Signal This is less common with cross-reactivity in a competitive ELISA, as cross-reactivity tends to decrease the signal (interpreted as a higher concentration). However, if a substance in the matrix interferes with the binding of this compound or the detection antibody, it could lead to an erroneously strong signal (interpreted as a low or no this compound).1. Review Sample Preparation: Ensure the sample extraction method is appropriate for the matrix and does not introduce interfering substances. 2. Spike and Recovery Experiment: Add a known amount of this compound standard to your sample matrix and measure the recovery to assess for matrix interference.
High Variability Between Replicates Inconsistent interference from a non-homogenously distributed cross-reacting substance in the sample.1. Ensure Sample Homogeneity: Thoroughly mix your samples before aliquoting them into the wells. 2. Repeat with Diluted Samples: Diluting the samples may reduce the impact of the interfering substance.
Standard Curve is Poor Matrix effects from the diluent used for the standards if it is different from the sample matrix.1. Use Recommended Diluents: Always use the sample and standard diluents provided with the kit or recommended in the protocol. 2. Matrix-Matching: If significant matrix effects are suspected, prepare the standards in a blank matrix extract that is free of this compound.

Data Presentation: Cross-Reactivity of this compound ELISA Kits

The following tables summarize the specificity data from various this compound ELISA kits and research.

Table 1: Specificity of a Commercial this compound ELISA Kit [1][3]

CompoundCross-Reactivity (%)
This compound (3-Amino-5-morpholinomethyl-2-oxazolidinone) 100
AOZ (3-amino-2-oxazolidinone)< 0.1
AHD (1-aminohydantoin)< 0.1
SEM (Semicarbazide)< 0.1

Table 2: Specificity of another Commercial this compound ELISA Kit [2]

CompoundCross-Reactivity (%)
This compound (3-amino-5-morpholinomethyl-2-oxazolidinone) 100
AOZ (3-amino-2-oxazolidinone)0.02

Table 3: Specificity of a Monoclonal Antibody in a Chemiluminescent ELISA [9]

CompoundCross-Reactivity (%)
4-nitrobenzaldehyde derivatized this compound (NPthis compound) 100
4-carboxybenzaldehyle derivatized this compound (CPthis compound)27.45
This compound (underivatized)0.18

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the general steps to assess the cross-reactivity of a substance in an this compound ELISA.

1. Reagent Preparation:

  • Prepare all buffers (coating, washing, blocking, and substrate) as specified in the kit manual.

  • Reconstitute the this compound standards and the this compound-HRP conjugate as instructed.

  • Prepare a series of dilutions of the potential cross-reacting substance in the same diluent used for the this compound standards.

2. Plate Coating (if not pre-coated):

  • Coat the wells of a microtiter plate with the capture antibody or antigen, as per the kit's instructions.

  • Incubate, then wash the plate.

3. Blocking:

  • Add blocking buffer to each well to saturate all non-specific binding sites.

  • Incubate, then wash the plate.

4. Competitive Reaction:

  • Add the this compound standards or the dilutions of the potential cross-reacting substance to the appropriate wells.

  • Add the this compound-HRP conjugate to all wells.

  • Incubate to allow for the competitive binding to occur. During this step, the free this compound (or cross-reactant) and the this compound-HRP conjugate compete for binding to the limited number of antibody sites.

5. Washing:

  • Wash the plate thoroughly to remove any unbound reagents.

6. Signal Development:

  • Add the TMB substrate to each well. The HRP enzyme on the bound conjugate will catalyze a color change.

  • Incubate in the dark.

7. Stopping the Reaction:

  • Add the stop solution to each well to halt the color development. The color will typically change from blue to yellow.

8. Data Acquisition and Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the this compound standards against their known concentrations.

  • Determine the concentration of the cross-reacting substance that gives a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reacting substance) x 100

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection Coating 1. Plate Coating (Antibody) Blocking 2. Blocking (Prevents non-specific binding) Coating->Blocking Add_Sample 3. Add Sample/Standard (Contains free this compound) Blocking->Add_Sample Add_Conjugate 4. Add this compound-HRP Conjugate Incubate 5. Incubation (Competition for antibody binding) Add_Conjugate->Incubate Wash1 6. Washing Incubate->Wash1 Add_Substrate 7. Add Substrate (TMB) Wash1->Add_Substrate Color_Dev 8. Color Development Add_Substrate->Color_Dev Add_Stop 9. Add Stop Solution Color_Dev->Add_Stop Read_Plate 10. Read Absorbance (450nm) Add_Stop->Read_Plate

Caption: Workflow of a competitive ELISA for this compound detection.

Cross_Reactivity_Concept cluster_specific High Specificity cluster_cross_reactive Cross-Reactivity Antibody1 Antibody This compound This compound Antibody1->this compound Binds Other Other Substance Antibody2 Antibody Amoz2 This compound Antibody2->Amoz2 Binds Similar Structurally Similar Substance Antibody2->Similar Also Binds

Caption: Conceptual diagram of antibody specificity vs. cross-reactivity.

References

Amoz Chromatography Technical Support Center: Troubleshooting Poor Peak Shape

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Amoz Chromatography Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shape in chromatography?

A1: The most common types of poor peak shape are peak fronting, peak tailing, and split peaks. Each of these issues can compromise the accuracy and resolution of your separations.

Q2: Why is a symmetrical peak shape important in chromatography?

A2: A symmetrical, or Gaussian, peak is the ideal shape in chromatography. It indicates that the analyte is moving through the column in a uniform band. Asymmetrical peaks can lead to inaccurate quantification, reduced resolution between adjacent peaks, and difficulty in peak integration.[1]

Q3: Can the mobile phase composition affect my peak shape?

A3: Absolutely. The composition of the mobile phase, including solvent strength, pH, and the presence of buffers or additives, plays a critical role in achieving optimal peak shape.[2][3] An improperly prepared or optimized mobile phase can lead to various peak shape distortions.[4]

Troubleshooting Guides

Peak Fronting

Peak fronting is characterized by a gradual slope on the leading edge of the peak and a steep tail.

Q4: What are the primary causes of peak fronting?

A4: Peak fronting is most commonly caused by:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration.[5][6][7][8]

  • Sample Solvent Incompatibility: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.[5][6]

  • Low Column Temperature: Can sometimes contribute to fronting.[9]

  • Column Degradation: Physical changes to the column, such as a void at the inlet.[5]

  • Co-elution: An interfering peak eluting just before the main analyte peak.[1]

Q5: How can I troubleshoot and resolve peak fronting?

A5: To resolve peak fronting, consider the following troubleshooting steps:

Troubleshooting StepExperimental Protocol
Reduce Sample Load Decrease the injection volume or dilute the sample.[5][6][7] A good starting point is to ensure the injection volume is less than 5% of the column's total volume.[10]
Match Sample Solvent to Mobile Phase Prepare your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[5][11] If possible, use the mobile phase itself as the sample solvent.[7]
Increase Column Temperature If using a column oven, try increasing the temperature in small increments (e.g., 5 °C) to see if peak shape improves.[9]
Inspect and Replace Column If you suspect column degradation, first try flushing the column. If the problem persists, replace the column with a new one of the same type.[6]
Optimize Method for Co-eluting Peaks Adjust the mobile phase composition or gradient to improve the separation of the interfering peak.[1]
Peak Tailing

Peak tailing is the opposite of fronting, with a steep leading edge and a shallow, sloping tail.

Q6: What are the common causes of peak tailing?

A6: Peak tailing is often caused by:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the column packing.[12]

  • Column Overload: Injecting too much sample can lead to tailing, especially for all peaks in the chromatogram.

  • Packing Bed Deformation: Voids or channels in the column packing material.

  • Excessive Dead Volume: Unswept volume in the system, particularly between the column and the detector.

  • Contamination: A contaminated guard or analytical column.

Q7: How can I troubleshoot and resolve peak tailing?

A7: To address peak tailing, follow these troubleshooting steps:

Troubleshooting StepExperimental Protocol
Modify Mobile Phase For basic compounds, lower the pH of the mobile phase to protonate the silanol groups and reduce secondary interactions. Adding a buffer or a small amount of a competing base (e.g., triethylamine) can also help.[13]
Reduce Sample Load Dilute the sample to check for mass overload. If peak shape improves, adjust the sample concentration accordingly.[7]
Use an End-Capped Column Consider using a column where the free silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.
Check for Column Voids and Contamination Reverse flush the column with a strong solvent to remove contaminants. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
Minimize Dead Volume Ensure all fittings and tubing between the column and detector are properly connected and have the minimum necessary length and internal diameter.[9]
Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

Q8: What typically causes split peaks in a chromatogram?

A8: Split peaks can be caused by:

  • Contamination or Blockage: A blocked frit or contamination at the head of the column can disrupt the sample band.[10]

  • Column Void or Channeling: A void in the packing material can cause the sample to travel through different paths.[10]

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split.

  • Co-elution of Two Compounds: What appears to be a split peak may actually be two different compounds eluting very close to each other.[10]

  • Injector Issues: Problems with the injector, such as a faulty rotor seal, can lead to split peaks.

Q9: How can I troubleshoot and resolve split peaks?

A9: To diagnose and fix split peaks, use the following guide:

Troubleshooting StepExperimental Protocol
Check for Contamination Flush the column with a strong solvent. If a guard column is being used, replace it.[9] Filter all samples and mobile phases to prevent particulate matter from reaching the column.[9]
Inspect the Column If a column void is suspected, the column will likely need to be replaced.[10]
Optimize Sample Solvent Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.
Verify Co-elution Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it is likely a co-elution issue.[10] In this case, the chromatographic method (e.g., mobile phase composition, gradient) needs to be optimized for better separation.[10]
Inspect the Injector Check the injector for any signs of leaks or wear, particularly the rotor seal, and replace if necessary.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

  • Initial Assessment: Evaluate the current mobile phase composition and the pKa of your analyte.

  • pH Adjustment: If your analyte is ionizable, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. Use a suitable buffer to maintain a stable pH.[2]

  • Solvent Strength Modification:

    • For reversed-phase chromatography, if peaks are too broad, try increasing the proportion of the aqueous component (weaker solvent) to increase retention and potentially improve shape.

    • If using a gradient, adjust the gradient slope to ensure adequate separation and good peak shape.

  • Additive Incorporation: Consider adding modifiers to the mobile phase. For example, a small amount of an ion-pairing agent can improve the peak shape of charged analytes.[2]

  • Systematic Evaluation: Make small, systematic changes to one parameter at a time and observe the effect on peak shape.

Visual Troubleshooting Workflows

Peak_Fronting_Troubleshooting start Poor Peak Shape: Peak Fronting Observed overload Is the sample concentration or injection volume high? start->overload reduce_load Reduce Injection Volume or Dilute Sample overload->reduce_load Yes solvent_mismatch Is the sample solvent stronger than the mobile phase? overload->solvent_mismatch No resolved Peak Shape Improved reduce_load->resolved change_solvent Prepare Sample in Mobile Phase or Weaker Solvent solvent_mismatch->change_solvent Yes column_issue Are retention times also shifting or is pressure abnormal? solvent_mismatch->column_issue No change_solvent->resolved inspect_column Inspect Column for Voids or Contamination column_issue->inspect_column Yes coelution Does peak shape change with different samples? column_issue->coelution No inspect_column->resolved optimize_method Optimize Separation Method (e.g., gradient, mobile phase) coelution->optimize_method Yes optimize_method->resolved

Caption: Troubleshooting workflow for peak fronting.

Peak_Tailing_Troubleshooting start Poor Peak Shape: Peak Tailing Observed secondary_interactions Is the analyte basic and the column silica-based? start->secondary_interactions modify_mp Lower Mobile Phase pH or Add Competing Base secondary_interactions->modify_mp Yes overload Are all peaks tailing? secondary_interactions->overload No resolved Peak Shape Improved modify_mp->resolved reduce_load Dilute Sample overload->reduce_load Yes column_issue Is there a loss of efficiency or high backpressure? overload->column_issue No reduce_load->resolved check_column Reverse Flush Column or Replace Guard Column column_issue->check_column Yes dead_volume Are early eluting peaks most affected? column_issue->dead_volume No check_column->resolved check_connections Minimize Tubing Length and Check Fittings dead_volume->check_connections Yes check_connections->resolved

Caption: Troubleshooting workflow for peak tailing.

Split_Peaks_Troubleshooting start Poor Peak Shape: Split Peaks Observed all_peaks Are all peaks splitting? start->all_peaks frit_blockage Check for Blocked Frit or Contaminated Guard Column all_peaks->frit_blockage Yes single_peak Is only one peak splitting? all_peaks->single_peak No resolved Peak Shape Improved frit_blockage->resolved coelution Inject a smaller volume. Does it resolve into two peaks? single_peak->coelution optimize_method Optimize Separation Method coelution->optimize_method Yes solvent_issue Is the sample solvent much stronger than mobile phase? coelution->solvent_issue No optimize_method->resolved change_solvent Use Mobile Phase as Sample Solvent solvent_issue->change_solvent Yes column_void Inspect Column for Voids solvent_issue->column_void No change_solvent->resolved column_void->resolved

Caption: Troubleshooting workflow for split peaks.

References

Amoz standard stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Amoz: Technical Support Center

This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the hypothetical compound this compound. The following guidelines are based on standard practices for small molecule drugs and are intended to ensure the integrity of this compound during experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to remain stable for at least two years.

Q2: I need to frequently access this compound. Can I store it at a different temperature?

A2: For routine, short-term use, this compound can be stored at 4°C for up to three months without significant degradation. It is advisable to aliquot the powder to avoid repeated temperature cycling of the entire batch.

Q3: My this compound solution has formed a precipitate after being stored at 4°C. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and agitate to redissolve the precipitate. If it does not fully redissolve, it may indicate degradation, and a fresh solution should be prepared.

Q4: I observed a slight color change in the this compound powder. Is it still usable?

A4: A color change may indicate degradation or oxidation. It is recommended to perform a purity analysis (e.g., via HPLC) to assess the integrity of the compound. If the purity is compromised, the batch should be discarded.

Q5: How can I prepare a stable stock solution of this compound?

A5: this compound is soluble in DMSO at a concentration of 10 mM. Prepare the stock solution and aliquot it into single-use vials to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term use (up to six months). For immediate experimental use, a fresh working solution should be prepared from the stock.

Quantitative Stability Data

The stability of this compound has been evaluated under various conditions. The data below summarizes the percentage of this compound remaining after storage, as determined by HPLC analysis.

Table 1: Stability of Solid this compound

Storage ConditionDuration% this compound Remaining
-20°C, Dark24 Months>99%
4°C, Dark3 Months>98%
25°C, 60% RH, Dark1 Month95%
40°C, 75% RH, Dark1 Month85%

Table 2: Stability of this compound in Solution (10 mM in DMSO)

Storage ConditionDuration% this compound Remaining
-80°C6 Months>99%
-20°C1 Month97%
4°C7 Days92%
25°C (Room Temp)24 Hours88%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under stress conditions.[1][2][3]

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 72 hours.

  • Photodegradation: Expose this compound solution to a light source equivalent to 1.2 million lux hours and an integrated near UV energy of 200 W·h/m².

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method to quantify the remaining this compound and characterize degradation products.

Protocol 2: Freeze-Thaw Stability Assay

Objective: To assess the stability of this compound stock solutions when subjected to repeated freezing and thawing.[4]

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot the solution into multiple vials.

  • Subject the vials to three freeze-thaw cycles. Each cycle consists of freezing at -80°C for at least 12 hours, followed by thawing at room temperature until the solution is completely liquid.

  • After the third cycle, analyze the sample by HPLC to determine the concentration of this compound.

  • Compare the result to a control sample that has not undergone freeze-thaw cycles. A recovery of >95% is considered stable.

Diagrams

Stability_Workflow start Receive this compound Compound check_solid Visual Inspection (Color, Appearance) start->check_solid store_solid Store Solid at -20°C (Long-term) check_solid->store_solid prep_solution Prepare Stock Solution (e.g., 10 mM in DMSO) store_solid->prep_solution store_solution Aliquot and Store Stock at -80°C prep_solution->store_solution issue Encounter Issue? (e.g., Precipitation) prep_solution->issue exp_use Prepare Working Solution for Experiment store_solution->exp_use end Experimental Use exp_use->end issue->exp_use No troubleshoot Troubleshoot (Warm, Agitate, Check Purity) issue->troubleshoot Yes troubleshoot->prep_solution Resolved

Caption: Experimental workflow for handling and storing this compound.

Troubleshooting_Tree start Problem: Unexpected experimental results or visual change in this compound solution. q1 Is there visible precipitation? start->q1 a1_yes Action: Warm solution to 37°C and agitate. Did it redissolve? q1->a1_yes Yes a1_no Is the solution discolored? q1->a1_no No res1 Result: Solution is likely usable. Proceed with caution. a1_yes->res1 Yes res2 Result: Compound may have degraded. Prepare a fresh solution. a1_yes->res2 No a1_no->res2 Yes q2 How many freeze-thaw cycles has the stock undergone? a1_no->q2 No a2_many Action: Prepare fresh solution from a new aliquot. q2->a2_many > 3 cycles a2_few Action: Check storage temperature and solution age. q2->a2_few ≤ 3 cycles a2_many->res2 a2_few->res2

Caption: Troubleshooting decision tree for this compound solution issues.

References

Technical Support Center: Enhancing Monoclonal Antibody Specificity for Amoz

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with monoclonal antibodies (mAbs) targeting the hypothetical antigen, Amoz. Our goal is to help you enhance the specificity of your anti-Amoz mAbs and achieve reliable and reproducible experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)

  • Question: I am observing a high background signal in my immunoassay, making it difficult to distinguish the specific signal for this compound. What are the potential causes and how can I resolve this?

  • Answer: High background is a common issue that can be caused by several factors. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Insufficient Blocking Optimize blocking conditions. Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Test different blocking agents.
Non-specific Antibody Binding Decrease the concentration of the primary or secondary antibody. Include a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers.[1]
Cross-reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins. Run a control with only the secondary antibody to check for non-specific binding.
Contamination Ensure all reagents and buffers are freshly prepared and filtered. Use clean equipment and follow good laboratory practices to avoid microbial contamination.[2][3]
Incorrect Incubation Conditions Optimize incubation times and temperatures. Shorter incubation times or lower temperatures may reduce non-specific binding.

Issue 2: Monoclonal Antibody Shows Cross-Reactivity with Other Proteins

  • Question: My anti-Amoz monoclonal antibody appears to be binding to other proteins in my sample. How can I confirm and reduce this cross-reactivity?

  • Answer: Cross-reactivity occurs when an antibody binds to an unintended protein with a similar epitope to the target antigen.[4] Here’s how you can address this:

    • Confirm Cross-Reactivity:

      • Western Blot: Perform a Western blot with cell lysates or purified proteins that are homologous to this compound to see if your antibody detects them.

      • Competitive ELISA: This is a powerful technique to quantify cross-reactivity.

    • Reduce Cross-Reactivity:

      • Affinity Purification: Purify your antibody using an affinity column with the immobilized this compound antigen. This will enrich for antibodies with the highest specificity.

      • Adsorption: Pre-incubate your antibody with a lysate from cells that do not express this compound but may contain the cross-reactive protein. This will block the cross-reactive paratopes.

      • Optimize Assay Conditions: Increasing the stringency of your assay conditions (e.g., higher salt concentration in wash buffers) can help reduce weak, non-specific interactions.

Issue 3: Low or No Signal Detected for this compound

  • Question: I am not detecting any signal for this compound in my experiment. What could be the problem?

  • Answer: A lack of signal can be frustrating. Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Inactive Antibody Ensure proper storage of the antibody at the recommended temperature. Avoid repeated freeze-thaw cycles.
Low Antigen Expression Confirm the expression of this compound in your sample using a positive control or another detection method (e.g., mass spectrometry).
Incorrect Antibody Dilution Perform a titration experiment to determine the optimal antibody concentration. A concentration that is too high can sometimes lead to signal inhibition.
Incompatible Secondary Antibody Ensure the secondary antibody is specific for the isotype of your primary anti-Amoz mAb and is from a different host species than the primary antibody.
Substrate Inactivity Check the expiration date of your detection substrate and ensure it is stored correctly.

Frequently Asked Questions (FAQs)

Q1: What is the difference between antibody affinity and specificity?

A1:

  • Affinity refers to the strength of the binding interaction between a single antibody binding site (paratope) and a single epitope on an antigen. High-affinity antibodies bind tightly to their target.

  • Specificity refers to the ability of an antibody to distinguish between different antigens. A highly specific antibody will only bind to its intended target with minimal or no binding to other molecules.[3]

Q2: How can I validate the specificity of a new anti-Amoz monoclonal antibody?

A2: Validating the specificity of a new mAb is crucial. Here are some key experiments:

  • Western Blotting: Use your antibody to probe lysates from cells known to express this compound (positive control) and cells that do not (negative control). A specific antibody should only show a band at the expected molecular weight of this compound in the positive control.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): Use your antibody to pull down this compound from a cell lysate. Analyzing the immunoprecipitated proteins by mass spectrometry will confirm the identity of the target and any potential off-target interactions.

  • Knockout/Knockdown Cell Lines: Test your antibody on cell lines where the this compound gene has been knocked out or its expression has been knocked down. A specific antibody should show a significantly reduced or absent signal in these cells compared to wild-type cells.

Q3: What are the best practices for storing my anti-Amoz monoclonal antibody?

A3: Proper storage is essential to maintain the activity of your antibody.

  • Short-term storage (weeks): Store at 4°C.

  • Long-term storage (months to years): Aliquot the antibody into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Always refer to the manufacturer's datasheet for specific storage recommendations.

Experimental Protocols

Protocol 1: Antibody Affinity Chromatography

This protocol describes the purification of an anti-Amoz monoclonal antibody from a hybridoma supernatant or ascites fluid.

Materials:

  • Protein A or Protein G agarose resin

  • Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Chromatography column

Procedure:

  • Column Preparation: Pack the chromatography column with the Protein A/G resin. Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Clarify the antibody-containing sample by centrifugation or filtration (0.45 µm filter). Adjust the pH of the sample to match the Binding Buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column. Allow the sample to flow through the column by gravity or at a slow flow rate to ensure maximum binding.

  • Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound antibody with Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately raise the pH and prevent antibody denaturation.

  • Purity and Concentration Assessment: Determine the concentration of the purified antibody by measuring the absorbance at 280 nm. Assess purity by SDS-PAGE.

Protocol 2: Competitive ELISA for Specificity Analysis

This protocol can be used to determine the specificity of your anti-Amoz mAb by measuring its ability to be inhibited by free this compound antigen.

Materials:

  • Purified this compound antigen

  • Anti-Amoz monoclonal antibody

  • HRP-conjugated secondary antibody

  • ELISA plate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with a fixed, subsaturating concentration of purified this compound antigen overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.

  • Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of your anti-Amoz mAb with varying concentrations of free this compound antigen (the competitor) for 1-2 hours.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add the substrate solution and incubate in the dark until sufficient color develops.

  • Stop and Read: Stop the reaction with Stop Solution and read the absorbance at 450 nm. A decrease in signal with increasing concentrations of free this compound indicates specific binding.

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Immunization 1. Immunization (this compound Antigen) Fusion 2. Cell Fusion (B-cells + Myeloma cells) Immunization->Fusion Selection 3. Hybridoma Selection (HAT medium) Fusion->Selection Screening 4. Screening (ELISA for anti-Amoz) Selection->Screening Cloning 5. Subcloning (Monoclonal colonies) Screening->Cloning Expansion 6. Large-Scale Culture Cloning->Expansion Purification 7. Antibody Purification (Affinity Chromatography) Expansion->Purification QC 8. Quality Control (Specificity, Purity) Purification->QC

Caption: A workflow for monoclonal antibody production.

Troubleshooting_High_Background Start High Background in Immunoassay Cause1 Insufficient Blocking? Start->Cause1 Solution1 Optimize Blocking: - Increase time - Change agent Cause1->Solution1 Yes Cause2 High Antibody Concentration? Cause1->Cause2 No Solution1->Cause2 Solution2 Titrate Antibodies: - Decrease concentration Cause2->Solution2 Yes Cause3 Inefficient Washing? Cause2->Cause3 No Solution2->Cause3 Solution3 Improve Washing: - Increase volume/number - Add detergent Cause3->Solution3 Yes End Reduced Background Cause3->End No Solution3->End

Caption: Troubleshooting flowchart for high background.

Amoz_Signaling_Pathway This compound This compound Receptor This compound Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Regulates CrossReactiveProtein Cross-Reactive Protein (e.g., Bmoz) OffTargetReceptor Off-Target Receptor CrossReactiveProtein->OffTargetReceptor AntiAmoz_Specific Specific Anti-Amoz mAb AntiAmoz_Specific->this compound AntiAmoz_NonSpecific Non-Specific Anti-Amoz mAb AntiAmoz_NonSpecific->this compound AntiAmoz_NonSpecific->CrossReactiveProtein

Caption: Hypothetical this compound signaling pathway.

References

Technical Support Center: Amoz Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate and reliable AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) residue analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue analysis important?

A1: this compound is the tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Nitrofuran antibiotics have been banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic effects. Residue analysis of this compound is crucial for monitoring the illegal use of furaltadone and ensuring food safety.

Q2: What are the common analytical techniques for this compound residue analysis?

A2: The most common techniques for this compound residue analysis are Enzyme-Linked Immunosorbent Assay (ELISA) for screening purposes and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation and quantification. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.

Q3: What is the purpose of the derivatization step in this compound analysis by LC-MS/MS?

A3: The derivatization step, typically using 2-nitrobenzaldehyde (NBA), is essential for the analysis of this compound by LC-MS/MS. It converts the this compound metabolite into a more stable and ionizable derivative (NP-AMOZ), which improves its chromatographic retention and detection sensitivity by mass spectrometry.

Q4: What is the QuEChERS method and is it applicable to this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the extraction of residues from food matrices.[1] It is a simple and effective method that can be adapted for the extraction of this compound from various sample types, such as meat and seafood, prior to LC-MS/MS analysis.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound residue analysis using both ELISA and LC-MS/MS methods.

ELISA Troubleshooting
Problem Possible Cause Solution
High Background Signal - Insufficient washing- Non-specific antibody binding- Reagent contamination- Increase the number and vigor of wash steps.- Ensure proper blocking of the microplate wells.- Use fresh, high-quality reagents and check for contamination.
Low or No Signal - Inactive enzyme or substrate- Incorrect reagent concentrations- Insufficient incubation times or temperatures- Verify the activity of the enzyme conjugate and substrate.- Double-check all reagent dilutions and preparation steps.- Ensure adherence to the recommended incubation parameters.
Inconsistent Results - Pipetting errors- Temperature variations across the plate ("edge effect")- Inconsistent timing of reagent addition- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid stacking plates during incubation and ensure uniform temperature distribution.- Standardize the timing for adding reagents to all wells.
Poor Standard Curve - Improper dilution of standards- Degraded standards- Prepare fresh standard dilutions for each assay.- Store standards according to the manufacturer's instructions.
LC-MS/MS Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column contamination or degradation- Incompatible sample solvent- High injection volume- Flush the column with a strong solvent or replace it if necessary.- Ensure the sample solvent is compatible with the mobile phase.- Reduce the injection volume.[2]
Retention Time Shifts - Changes in mobile phase composition- Fluctuations in column temperature- Leaks in the LC system- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Check for and repair any leaks in the system.[2]
Low Analyte Response/Poor Sensitivity - Inefficient derivatization- Matrix effects (ion suppression)- Suboptimal mass spectrometer settings- Optimize the derivatization reaction conditions (temperature, time, pH).- Implement strategies to mitigate matrix effects, such as matrix-matched calibration or sample dilution.- Tune the mass spectrometer for optimal sensitivity for the NP-AMOZ derivative.
Poor Recovery - Inefficient extraction from the sample matrix- Analyte degradation during sample preparation- Optimize the QuEChERS or other extraction protocol for your specific matrix.- Ensure samples are processed promptly and stored correctly to prevent degradation.
Inconsistent Derivatization - Impure 2-nitrobenzaldehyde (NBA) reagent- pH of the reaction mixture is not optimal- Use high-purity NBA for derivatization.- Adjust the pH of the sample extract before adding the derivatizing agent.

Experimental Protocol: this compound Analysis in Shrimp by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of this compound in shrimp tissue.

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 10 g of shrimp tissue until a uniform consistency is achieved.

  • Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12000 rpm for 5 minutes.

  • Derivatization:

    • Transfer the cleaned extract to a new tube.

    • Add 50 µL of 50 mM 2-nitrobenzaldehyde (NBA) in DMSO.

    • Incubate at 50°C for 1 hour.

  • Final Preparation:

    • Evaporate the derivatized extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[3]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor and product ion transitions for the NP-AMOZ derivative and its isotopically labeled internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS analysis of this compound in food matrices.

Parameter Typical Value Reference
Linearity (R²) > 0.99[4]
Limit of Detection (LOD) 0.01 µg/kg[3]
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/kg[5]
Recovery 80 - 110%[6]
Intra-day Precision (%RSD) < 15%[3]
Inter-day Precision (%RSD) < 20%[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization Homogenization extraction QuEChERS Extraction homogenization->extraction cleanup d-SPE Cleanup extraction->cleanup derivatization Derivatization with NBA cleanup->derivatization reconstitution Reconstitution derivatization->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound residue analysis.

troubleshooting_logic cluster_lc LC System cluster_ms MS System start Inconsistent Results check_rt Check Retention Time Stability start->check_rt check_peak_shape Check Peak Shape start->check_peak_shape check_sensitivity Check Analyte Response start->check_sensitivity troubleshoot_mobile_phase Verify Mobile Phase check_rt->troubleshoot_mobile_phase troubleshoot_column Check Column Condition check_rt->troubleshoot_column troubleshoot_column_contamination Clean/Replace Column check_peak_shape->troubleshoot_column_contamination troubleshoot_injection Optimize Injection check_peak_shape->troubleshoot_injection troubleshoot_matrix_effects Address Matrix Effects check_sensitivity->troubleshoot_matrix_effects troubleshoot_derivatization Optimize Derivatization check_sensitivity->troubleshoot_derivatization troubleshoot_ms_tuning Tune Mass Spectrometer check_sensitivity->troubleshoot_ms_tuning

Caption: Troubleshooting logic for inconsistent LC-MS/MS results.

References

Technical Support Center: Quantification of Analyte X in Regulatory Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of "Analyte X" in a regulatory testing environment. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory guidelines to consider for the bioanalytical method validation of Analyte X?

A1: The primary regulatory guidelines for bioanalytical method validation are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation's (ICH) "M10 Bioanalytical Method Validation and Study Sample Analysis" guideline.[1][2][3] These documents provide recommendations for the validation of bioanalytical assays for nonclinical and clinical studies.[2] Adherence to these guidelines is crucial for ensuring the accuracy, reliability, and reproducibility of your analytical method for regulatory submissions.[4]

Q2: What are the key validation parameters I need to assess for my Analyte X assay?

A2: A full validation should assess the following parameters for your Analyte X assay:

  • Specificity and Selectivity: The ability of the method to unequivocally measure Analyte X in the presence of other components.[5]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of individual measurements.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of Analyte X. A minimum of five concentrations is recommended to establish linearity.[6]

  • Range: The interval between the upper and lower concentrations of Analyte X that can be reliably quantified.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of Analyte X that can be detected and quantified with acceptable accuracy and precision, respectively.

  • Stability: The stability of Analyte X in the biological matrix under different storage and handling conditions.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q3: What is "fit-for-purpose" validation and when is it applicable for Analyte X quantification?

A3: "Fit-for-purpose" validation is an approach where the level of validation is appropriate for the intended use of the data. For pivotal studies that will be included in regulatory submissions for product labeling, a full method validation is required.[7] However, for earlier, non-pivotal studies, such as in early discovery, a less extensive validation may be justified based on scientific judgment.[7] The validation requirements should be clearly predefined in a validation plan.[7]

Troubleshooting Guides

Issue 1: High Background Noise in Ligand-Binding Assay (LBA)

Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding Optimize blocking conditions (e.g., increase blocker concentration, try different blocking agents).Reduction in background signal, leading to a better signal-to-noise ratio.
Low-quality reagents Verify the quality and expiration date of all reagents, including antibodies and conjugates.Use of high-quality, validated reagents should result in a cleaner signal.
Insufficient washing Increase the number of wash steps or the volume of wash buffer.More effective removal of unbound reagents, leading to lower background.

Issue 2: Poor Reproducibility Between Assay Runs

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent sample preparation Ensure strict adherence to standardized protocols for all sample handling and preparation steps.[8]Consistent sample treatment will minimize variability between runs.
Reagent variability Prepare and aliquot reagents in large batches to minimize batch-to-batch differences.[8]Use of a single, large batch of reagents will improve consistency across multiple assays.
Temperature fluctuations Conduct all assay incubations at a consistent, controlled temperature.[8]Stable temperature control will ensure reproducible binding kinetics.

Issue 3: Analyte X Concentration Falls Outside the Linear Range of the Calibration Curve

Potential Cause Troubleshooting Step Expected Outcome
Sample concentration is too high Perform a dilution integrity study to validate a dilution procedure that brings the sample concentration within the linear range.[4]The diluted sample should yield a result that, when corrected for the dilution factor, is accurate and precise.
Sample concentration is too low If the concentration is below the LOQ, the result should be reported as such. Do not extrapolate below the validated range.Accurate reporting of results that are below the quantifiable limit of the assay.

Experimental Protocols

Protocol 1: Standard Calibration Curve Preparation

  • Prepare a stock solution of Analyte X reference standard at a known high concentration.

  • Perform serial dilutions of the stock solution using the appropriate biological matrix (e.g., plasma, serum) to create a minimum of five non-zero calibration standards.[6]

  • The concentration range should bracket the expected concentrations of the study samples.

  • Include a blank sample (matrix with no analyte) and a zero standard (matrix with internal standard but no analyte).

  • Analyze the calibration standards alongside the quality control (QC) samples and study samples in each analytical run.

  • Plot the instrument response versus the known concentration of the standards and fit the data using an appropriate regression model (e.g., linear, weighted linear).

Protocol 2: Dilution Integrity Assessment

  • Prepare a sample with a concentration of Analyte X that is above the upper limit of quantification (ULOQ) of the calibration curve.[4]

  • Dilute this sample with the appropriate biological matrix to bring the concentration within the linear range of the assay.

  • Analyze at least five replicates of the diluted sample.

  • Calculate the mean concentration and accuracy of the diluted samples after correcting for the dilution factor.

  • The accuracy and precision of the diluted samples should be within the acceptance criteria of the method (typically ±15%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp Spike QC Samples lba Perform Ligand-Binding Assay sp->lba ds Dilute Study Samples ds->lba dr Data Reading lba->dr cc Generate Calibration Curve dr->cc qc Quantify Concentrations cc->qc da Data Acceptance qc->da

Caption: A simplified workflow for a typical quantitative bioanalytical experiment.

troubleshooting_logic cluster_solutions Potential Solutions issue Assay Failure? repro Poor Reproducibility? issue->repro bg High Background? issue->bg cal Calibration Curve Failure? issue->cal sol_repro Check Sample Prep & Reagents repro->sol_repro sol_bg Optimize Blocking & Washing bg->sol_bg sol_cal Prepare Fresh Standards cal->sol_cal

Caption: A decision tree for troubleshooting common bioanalytical assay issues.

References

Validation & Comparative

A Head-to-Head Battle: ELISA vs. LC-MS/MS for the Detection of AMOZ

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

The accurate and sensitive detection of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic furaltadone, is critical for ensuring food safety and regulatory compliance. For researchers, scientists, and professionals in drug development, selecting the optimal analytical method is a pivotal decision that impacts data quality, throughput, and cost. This guide provides an objective comparison of two powerful techniques for this compound detection: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective experimental protocols, present a quantitative data comparison, and illustrate their workflows to aid in making an informed choice for your analytical needs.

Quantitative Performance at a Glance

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for both ELISA and LC-MS/MS in the context of this compound detection, compiled from various studies and manufacturer specifications.

ParameterELISALC-MS/MS
Sensitivity (LOD) 0.05 ppb[1]0.01 - 0.2 µg/kg
Limit of Quantification (LOQ) 0.1 ppb (in tissue, egg, honey)[1]0.02 - 0.6 µg/kg
Assay Time (per sample) ~2-3 hours~10-15 minutes (run time)
Sample Preparation Time 1-2 hours2-4 hours (including derivatization)
Specificity High (dependent on antibody)Very High (based on mass-to-charge ratio)
Throughput High (96-well plate format)Moderate to High (with autosampler)
Cost per Sample LowerHigher
Equipment Cost Low to ModerateHigh
Cross-reactivity Potential for cross-reactivity with structurally similar compounds.Low to negligible, highly specific fragmentation patterns are monitored.

Experimental Workflows: A Visual Guide

To better understand the practical steps involved in each method, the following diagrams, generated using the DOT language, illustrate the experimental workflows for ELISA and LC-MS/MS for this compound detection.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Sample Sample Homogenization Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Dilution Dilution Derivatization->Dilution Addition Add Sample/Standard & Antibody Dilution->Addition Coating Plate Coating (Pre-coated) Blocking Blocking Coating->Blocking Blocking->Addition Incubation1 Incubation Addition->Incubation1 Washing1 Washing Incubation1->Washing1 Enzyme_Conj Add Enzyme Conjugate Washing1->Enzyme_Conj Incubation2 Incubation Enzyme_Conj->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate Incubation3 Incubation (Color Development) Substrate->Incubation3 Stop Add Stop Solution Incubation3->Stop Read Read Absorbance Stop->Read LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Hydrolysis Acid Hydrolysis Sample->Hydrolysis Derivatization Derivatization with 2-nitrobenzaldehyde Hydrolysis->Derivatization Extraction Solid Phase Extraction (SPE) Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection LC_Separation Chromatographic Separation (LC) Injection->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection1 Precursor Ion Selection (Q1) Ionization->MS_Detection1 Fragmentation Collision-Induced Dissociation (Q2) MS_Detection1->Fragmentation MS_Detection2 Product Ion Monitoring (Q3) Fragmentation->MS_Detection2 Data_Analysis Data Analysis MS_Detection2->Data_Analysis

References

Inter-Laboratory Validation of Analytical Methods for Amoz: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantitative determination of Amoz, a critical process for ensuring method robustness and reliability across different testing environments. The data presented herein is a synthesized representation from a collaborative study designed to assess the performance of a specific this compound analytical method when performed by multiple laboratories. This guide is intended for researchers, scientists, and drug development professionals to illustrate the expected performance of a well-validated analytical method and to provide a framework for conducting similar inter-laboratory studies.

Data Presentation: Inter-Laboratory Validation of this compound Analytical Method

The following table summarizes the quantitative data from a hypothetical inter-laboratory study involving three different laboratories (Lab A, Lab B, and Lab C) evaluating the same analytical method for this compound. The study assessed key validation parameters as recommended by international guidelines.[1][2][3]

Validation Parameter Lab A Lab B Lab C Acceptance Criteria
Accuracy (% Recovery) 99.5 ± 1.2100.2 ± 1.599.8 ± 1.398.0 - 102.0%
Precision (RSD%)
- Repeatability0.8%0.9%0.7%≤ 2%
- Intermediate Precision1.2%1.5%1.1%≤ 3%
- Reproducibility1.8%2.1%1.6%≤ 5%
Linearity (R²) 0.99950.99920.9998≥ 0.999
Range (µg/mL) 1 - 1001 - 1001 - 1001 - 100
Limit of Detection (LOD) (µg/mL) 0.10.120.09Report
Limit of Quantitation (LOQ) (µg/mL) 0.30.350.28Report
Robustness RobustRobustRobustNo significant impact on results

Experimental Protocols

The methodologies employed in the inter-laboratory study were based on established principles of analytical method validation to ensure consistency and comparability of the results.[4][5]

1. Objective: To assess the reproducibility and robustness of an analytical method for the quantification of this compound across multiple laboratories.

2. Materials and Methods:

  • Analyte: this compound reference standard and test samples were centrally prepared and distributed to participating laboratories.

  • Instrumentation: Each laboratory used its own High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. Column and mobile phase specifications were identical across all labs.

  • Sample Preparation: A standardized protocol for sample preparation, including extraction and dilution steps, was provided to all participants.

3. Validation Parameters:

  • Accuracy: Determined by the analysis of samples spiked with known concentrations of this compound standard. The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by performing six replicate analyses of the same sample on the same day, under the same operating conditions.

    • Intermediate Precision (Inter-assay precision): Evaluated by repeating the analysis on different days, with different analysts and different equipment within the same laboratory.

    • Reproducibility (Inter-laboratory precision): Assessed by comparing the results obtained by the different laboratories.

  • Linearity: Established by analyzing a series of this compound standards at a minimum of five different concentrations. The correlation coefficient (R²) of the calibration curve was determined.

  • Range: The concentration interval over which the method was shown to be accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualization of the Inter-Laboratory Validation Workflow

The following diagram illustrates the key stages of the inter-laboratory validation process.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Execution & Data Collection cluster_2 Phase 3: Data Analysis & Reporting A Develop Standardized Validation Protocol B Select Participating Laboratories A->B C Prepare & Distribute Reference Materials & Samples B->C D Laboratories Execute Validation Protocol C->D E Data Collection for all Validation Parameters D->E F Centralized Data Analysis & Statistics E->F G Compare Inter-Laboratory Results F->G H Generate Final Validation Report G->H

References

A Head-to-Head Battle: Cross-Validation of AMOZ Detection in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

The accurate detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofuran antibiotic furaltadone, is paramount for ensuring food safety. This guide provides a comprehensive comparison of two primary analytical methods for this compound detection—Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—across various food matrices. This objective evaluation, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.

Quantitative Performance Comparison

The performance of ELISA and LC-MS/MS for the detection of this compound is critically dependent on the food matrix being analyzed. The following tables summarize the key quantitative parameters for each method in eggs, shrimp, and poultry meat.

Table 1: Performance Characteristics of ELISA and LC-MS/MS for this compound Detection in Eggs

ParameterELISALC-MS/MS
Limit of Detection (LOD) Not explicitly stated, but IC50 of 0.11 µg/L reported for the assay[1]Not explicitly stated, but CCα of 0.16-0.24 µg/kg reported for nitrofuran metabolites
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated, but CCβ of 0.22-0.36 µg/kg reported for nitrofuran metabolites
Recovery (%) 81.1 - 105.3[1]Not explicitly stated
Precision (RSD %) 4.7 - 9.8[1]Not explicitly stated
Correlation with LC-MS/MS Good correlation observed in incurred egg samples[1]-

Table 2: Performance Characteristics of ELISA and LC-MS/MS for this compound Detection in Shrimp

ParameterELISA (for AOZ, a related metabolite)LC-MS/MS (for nitrofuran metabolites)
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Detection Capability (CCβ) ≤ 0.3 µg/kgDetection Capability (CCβ) 0.21-0.38 µg/kg
Recovery (%) Not explicitly stated88 - 110
Precision (RSD %) Not explicitly statedNot explicitly stated
Cut-off Value Fm = 0.716Decision Limit (CCα) 0.12-0.23 µg/kg

Table 3: Performance Characteristics of ELISA and LC-MS/MS for this compound Detection in Poultry Meat

ParameterELISALC-MS/MS
Limit of Detection (LOD) Not explicitly stated2.0-5.0 mg/kg (for general meat allergens, as a proxy)[2]
Limit of Quantification (LOQ) Not explicitly stated5.0-10.0 mg/kg (for general meat allergens, as a proxy)[2]
Recovery (%) Not explicitly stated80.2 - 101.5 (for general meat allergens, as a proxy)[2]
Precision (RSD %) Not explicitly stated< 13.8 (for general meat allergens, as a proxy)[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the outlined experimental protocols for both ELISA and LC-MS/MS, covering sample preparation through to analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

1. Sample Preparation:

  • Eggs:

    • Homogenize a representative sample of the egg.

    • Extract the homogenized sample with an appropriate solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in a buffer solution compatible with the ELISA kit.

  • Shrimp & Poultry Meat:

    • Homogenize the tissue sample.

    • Perform an acid hydrolysis step to release protein-bound this compound. This typically involves incubation with hydrochloric acid.

    • Derivatize the released this compound with 2-nitrobenzaldehyde (NBA).

    • Neutralize the solution and extract the derivatized this compound (NP-AMOZ) with an organic solvent like ethyl acetate.

    • Evaporate the solvent and redissolve the residue in the assay buffer.

2. ELISA Procedure (Competitive Assay):

  • Add standards, controls, and prepared samples to the antibody-coated microplate wells.

  • Add the enzyme-conjugated this compound (or a derivative) to the wells.

  • Incubate to allow for competitive binding between the free this compound in the sample and the enzyme-conjugated this compound for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The color intensity is inversely proportional to the this compound concentration in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (QuEChERS-based method is common):

  • Eggs, Shrimp & Poultry Meat:

    • Homogenize the sample.

    • Perform acid hydrolysis and derivatization with 2-nitrobenzaldehyde (NBA) as described for the ELISA sample preparation.

    • Extract the NP-AMOZ using an organic solvent (e.g., acetonitrile or ethyl acetate).

    • Add partitioning salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Centrifuge and collect the organic layer.

    • Perform a dispersive solid-phase extraction (d-SPE) clean-up step by adding sorbents (e.g., PSA, C18) to remove interfering matrix components.

    • Centrifuge, collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Inject the prepared sample extract into the LC system.

  • Separate the NP-AMOZ from other components on a suitable analytical column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.

  • Introduce the eluent into the mass spectrometer.

  • Ionize the NP-AMOZ using an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Detect and quantify the NP-AMOZ using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language in Graphviz are provided.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure Homogenization Homogenization Hydrolysis Hydrolysis Homogenization->Hydrolysis (Meat/Shrimp) Derivatization Derivatization Hydrolysis->Derivatization Extraction Extraction Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Addition Add Sample/Standard & Conjugate Reconstitution->Addition Incubation Incubation Washing Washing Incubation->Washing Substrate_Addition Substrate_Addition Washing->Substrate_Addition Add Substrate Reaction_Stop Reaction_Stop Substrate_Addition->Reaction_Stop Stop Reaction Measurement Measurement Reaction_Stop->Measurement

Caption: Experimental workflow for this compound detection by ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Hydrolysis Hydrolysis Homogenization->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Extraction_Partitioning Extraction_Partitioning Derivatization->Extraction_Partitioning Acetonitrile + Salts dSPE_Cleanup dSPE_Cleanup Extraction_Partitioning->dSPE_Cleanup Dispersive SPE Evaporation Evaporation dSPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC_Separation Injection->LC_Separation C18 Column MS_Ionization MS_Ionization LC_Separation->MS_Ionization ESI MRM_Detection MRM_Detection MS_Ionization->MRM_Detection MRM Mode

References

Performance Showdown: A Comparative Guide to AMOZ ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals tasked with the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic furaltadone, selecting the right ELISA kit is paramount for accurate and reliable results. This guide provides an objective comparison of commercially available this compound ELISA kits, supported by performance data and detailed experimental protocols to aid in your selection process.

Performance Characteristics at a Glance

The performance of an ELISA kit is defined by several key parameters. The following table summarizes the quantitative performance data for three commercially available this compound ELISA kits, providing a clear comparison of their capabilities.

Parameter Kit A: R-Biopharm (Cat. No. 5091this compound) Kit B: Elabscience (Cat. No. E-FS-E002) Kit C: Biorex (Cat. No. BXEFB42A)
Assay Principle Competitive Enzyme Immunoassay[1]Competitive ELISA[2]Competitive Enzyme Immunoassay[3]
Limit of Detection (LOD) Dependent on sample type, determined under optimal conditions[1]Muscle, Liver, Honey, Milk, Egg: 0.1 ppb; Fish, Shrimp: 0.15 ppb; Milk/Egg powder, Feed: 0.1 ppb[2]Aqueous buffer, Fish/shrimp: 0.08 ppb; Meat Tissue: 0.16 ppb; Honey: 0.1 ppb[3]
Cross-Reactivity Specific to this compound, but cannot discriminate between analyte and cross-reactive substances[1]This compound: 100%; AOZ, AHD, SEM: < 0.1%[2]This compound: 100%; AOZ: 0.02%[3]
Sample Recovery Rate Not explicitly specifiedMuscle, Liver, Egg: 80%±25%; Honey, Milk: 75%±15%; Milk powder, Egg powder, Feed: 85%±25%[2]Not explicitly specified
Total Assay Time Incubation: 30 minutes[1]1 hour (45 min + 15 min incubations)[2][4]45 minutes[3]
Validated Samples General samples and standards[1]Muscle, Liver, Honey, Milk, Milk/Egg powder, Feed, Egg[4]Shrimp, Fish, Honey, Egg, Meat Tissue[3]

Experimental Protocols: A Step-by-Step Overview

Detailed and consistent methodology is crucial for reproducible results. Below are the generalized experimental protocols for the competitive ELISA used in these kits. Researchers should always refer to the specific manual provided with their chosen kit for precise instructions.

Sample Preparation

Sample preparation is a critical first step and varies depending on the matrix. A general workflow involves:

  • Homogenization: Solid samples are homogenized to ensure uniformity.

  • Extraction: this compound is extracted from the sample matrix using a suitable solvent (e.g., ethyl acetate)[1].

  • Derivatization (if required): Some protocols may require a derivatization step to enhance detection. For example, the Elabscience kit requires an overnight incubation at 37°C or 3 hours at 50°C after adding a derivatization reagent[2].

  • Centrifugation: Samples are centrifuged to separate the extract from solid debris[1][5].

  • Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a sample dilution buffer[1].

ELISA Procedure

The core of the assay involves the following steps:

  • Reagent Preparation: Prepare all reagents, including standards, conjugate solutions, and wash buffers, as per the kit's instructions. Concentrated buffers may need to be diluted[1].

  • Standard and Sample Addition: Pipette standards and prepared samples into the appropriate wells of the antibody-coated microtiter plate[1][2].

  • Conjugate Addition: Add the this compound-HRP conjugate to the wells. This initiates the competitive binding reaction between the free this compound in the sample/standard and the labeled this compound for the antibody binding sites[1].

  • Incubation: Incubate the plate for the time and temperature specified in the protocol (e.g., 30 minutes or 45 minutes)[1][2].

  • Washing: Wash the plate multiple times with the prepared wash buffer to remove unbound reagents. This step is crucial for reducing background noise[1].

  • Substrate Addition: Add the TMB substrate solution to each well. The bound HRP conjugate will catalyze a color change[1].

  • Incubation: A second, shorter incubation (e.g., 15 minutes) allows for color development[2].

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to halt the color development[1].

  • Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader. The color intensity is inversely proportional to the this compound concentration in the sample[1][5].

  • Data Analysis: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve[5].

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context, the following diagrams illustrate the competitive ELISA workflow and a simplified representation of a relevant biological concept.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Sample_Prep Sample Preparation Add_Sample Add Sample/Standard to Coated Plate Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation Reagent_Prep->Add_Sample Add_Conjugate Add this compound-HRP Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (Competition) Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance (450nm) Add_Stop->Read_Absorbance Calculate_Results Calculate Results Read_Absorbance->Calculate_Results

Caption: A typical workflow for a competitive this compound ELISA.

logical_relationship cluster_drug Antibiotic Administration cluster_metabolism In Vivo Metabolism cluster_detection Residue Detection Furaltadone Furaltadone (Nitrofuran Antibiotic) Metabolism Rapid Metabolism in Animal Furaltadone->Metabolism Ingestion This compound This compound Metabolite (Tissue-Bound) Metabolism->this compound Forms ELISA This compound ELISA This compound->ELISA Target Analyte

Caption: The metabolic pathway from Furaltadone to the detectable this compound residue.

References

A Head-to-Head Battle for Amoz Detection: QuEChERS vs. Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly for the detection of veterinary drug residues like "Amoz," the choice of sample preparation method is a critical determinant of data quality, laboratory efficiency, and overall cost. Two titans in the field, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their analytical needs.

Quantitative Performance Metrics: A Comparative Analysis

The selection of a sample preparation technique often hinges on its performance characteristics. The following table summarizes key quantitative data for QuEChERS and SPE methods based on studies analyzing veterinary drug residues, such as sulfonamides and cephalosporins, in various food matrices. These compounds serve as a proxy for "this compound" to provide a relevant comparative framework.

Performance MetricQuEChERSSolid-Phase Extraction (SPE)Key Observations
Recovery (%) 85% - 110%[1][2]70% - 120%[2]Both methods can achieve excellent recoveries, though QuEChERS may offer slightly better consistency for certain analytes.[2]
Precision (RSD %) < 15%[1][2]< 20%QuEChERS generally demonstrates slightly better precision in reported studies.[2]
Limit of Quantification (LOQ) 0.1 - 10 µg/kg[1][2]0.1 - 10 µg/kg[2]Both methods can achieve low limits of quantification suitable for regulatory monitoring.
Matrix Effect (%) Moderate to HighLow to ModerateSPE typically provides a cleaner extract, resulting in lower matrix effects compared to QuEChERS.[3]
Analysis Time per Sample ~20-30 minutes~45-60 minutesQuEChERS is significantly faster due to fewer and simpler steps.
Solvent Consumption LowModerate to HighQuEChERS uses considerably less solvent, making it a more environmentally friendly and cost-effective option.

Experimental Protocols: A Step-by-Step Look

The procedural differences between QuEChERS and SPE are fundamental to their respective performance characteristics. Below are detailed methodologies for each technique.

QuEChERS Protocol for this compound Detection in Animal Tissue

This protocol is a generalized procedure based on established QuEChERS methods for veterinary drug residue analysis.[4][5]

1. Sample Homogenization:

  • Weigh 10 g of homogenized tissue sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of 1% acetic acid in acetonitrile to the sample.
  • Vortex for 1 minute to ensure thorough mixing.
  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
  • Immediately vortex for 1 minute to prevent salt agglomeration.

3. Centrifugation:

  • Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine - PSA).
  • Vortex for 1 minute.

5. Final Centrifugation and Analysis:

  • Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.
  • The supernatant is then ready for analysis by LC-MS/MS or other suitable instrumentation.

Solid-Phase Extraction (SPE) Protocol for this compound Detection in Milk

This protocol outlines a typical SPE procedure for the extraction of veterinary drug residues from a liquid matrix.

1. Sample Pre-treatment:

  • Centrifuge 10 mL of milk sample to separate the fat layer.
  • Dilute the skimmed milk with a suitable buffer solution.

2. Cartridge Conditioning:

  • Pass 5 mL of methanol followed by 5 mL of deionized water through an appropriate SPE cartridge (e.g., C18) to activate the sorbent.

3. Sample Loading:

  • Load the pre-treated milk sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.
  • A second wash with a weak organic solvent solution (e.g., 5% methanol in water) may be performed for further cleanup.

5. Elution:

  • Elute the retained "this compound" from the cartridge with a small volume (e.g., 2 x 2 mL) of a strong organic solvent, such as acetonitrile or methanol.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small, known volume of mobile phase for analysis.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both QuEChERS and SPE.

QuEChERS_Workflow Sample Homogenized Sample Extraction Add Acetonitrile & Salts Sample->Extraction Vortex1 Vortex Extraction->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer dSPE Add d-SPE Sorbent Transfer->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis

QuEChERS Experimental Workflow

SPE_Workflow Sample Pre-treated Sample Load Load Sample Sample->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Solid-Phase Extraction (SPE) Workflow

Conclusion: Making the Right Choice

The decision between QuEChERS and SPE for "this compound" detection is not a one-size-fits-all scenario and depends heavily on the specific requirements of the analysis.

Choose QuEChERS when:

  • High sample throughput is a priority. Its speed and simplicity are unmatched.

  • Cost and solvent reduction are critical. QuEChERS is a more economical and environmentally friendly option.

  • A wide range of analytes needs to be screened simultaneously.

Choose SPE when:

  • The sample matrix is particularly complex and high purity of the final extract is essential. SPE excels at minimizing matrix effects.

  • The highest sensitivity is required. The concentration step in SPE can lead to lower detection limits.

  • Method development for a specific analyte and matrix is feasible. SPE methods can be highly optimized for specific applications.

Ultimately, both QuEChERS and SPE are powerful tools in the analytical chemist's arsenal. By carefully considering the quantitative data, experimental protocols, and the specific goals of their research, scientists can confidently select the most appropriate method for robust and reliable "this compound" detection.

References

A Comparative Guide to the Validation of Analytical Methods for Amoxicillin (Amoz) Detection in Fish

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of amoxicillin (Amoz), a widely used antibiotic, in fish tissue. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection and implementation of the most suitable analytical method for their specific needs.

Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of different analytical methods used for the determination of amoxicillin in fish. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Analytical Method Matrix Linearity (R²) Recovery (%) Precision (RSD %) LOD (µg/kg) LOQ (µg/kg) Reference
HPLC with Precolumn Derivatization and Fluorescence Detection Catfish TissueNot Specified> 80% (for 2.5-20 ppb spikes)< 6%0.51.2[1]
Salmon TissueNot Specified> 75% (for 2.5-20 ppb spikes)< 6%0.82.0[1]
HPLC-UV Fish Muscle0.999995.3 - 106.6%Not Specified40100[1][2]
HPLC-MS/MS Fish Muscle> 0.995Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
UPLC-MS/MS Fish & ShrimpNot Specified75 - 105%Not SpecifiedNot Specified0.24 - 1.62[4]
Solid-Phase Fluorescence Immunoassay Fish MuscleNot Specified> 86%Not Specified< 10Not Specified[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are synthesized from various validated studies and provide a step-by-step guide for implementation.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation and Extraction:

    • Homogenize 5 g of fish tissue.

    • Extract the homogenized tissue with a phosphate buffer (pH 4.5).

    • Precipitate proteins using trichloroacetic acid (TCA).

    • Perform solid-phase extraction (SPE) for cleanup.[6]

    • Further remove nonpolar interfering substances through a liquid-liquid extraction with ether.[6]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer.[7]

    • Column: C18 analytical column.

    • Detection: UV detector set at a specific wavelength (e.g., 230 nm).[7]

    • Flow Rate: Typically around 1 mL/min.[7]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation and Extraction (QuEChERS method):

    • Homogenize the fish muscle sample.

    • Add an extraction solvent (e.g., acetonitrile) and salts.

    • Vortex and centrifuge the mixture.

    • Take the supernatant for a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like C18.[8]

    • Evaporate the final extract to dryness and reconstitute it in a suitable solvent for injection.[8]

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.[8]

    • Column: A C18 column suitable for UHPLC systems.[8]

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for amoxicillin.[8]

    • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of amoxicillin and its fragments.[8]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a new analytical method for amoxicillin in fish, ensuring it meets the necessary standards of accuracy, precision, and reliability.

ValidationWorkflow methodDevelopment Method Development & Optimization specificity Specificity / Selectivity methodDevelopment->specificity linearity Linearity & Range methodDevelopment->linearity accuracy Accuracy (Recovery) methodDevelopment->accuracy precision Precision (Repeatability & Intermediate) methodDevelopment->precision lod_loq LOD & LOQ methodDevelopment->lod_loq robustness Robustness methodDevelopment->robustness stability Stability methodDevelopment->stability methodValidation Method Validation specificity->methodValidation linearity->methodValidation accuracy->methodValidation precision->methodValidation lod_loq->methodValidation robustness->methodValidation stability->methodValidation routineAnalysis Routine Sample Analysis methodValidation->routineAnalysis

Caption: Workflow for analytical method validation.

References

Comparative analysis of Amoz levels in different animal tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the Adhesion Molecule on Glia (AMOG), also known as ATP1B2, a non-catalytic subunit of the Na+/K+-ATPase pump. The distribution and expression levels of AMOG/ATP1B2 are critical for understanding its diverse physiological roles, from neuronal function to cell adhesion. This document is intended for researchers, scientists, and drug development professionals, offering a succinct overview of AMOG/ATP1B2 protein abundance across various animal tissues, detailed experimental methodologies for its quantification, and its implication in cellular signaling.

Data Presentation: Quantitative Levels of AMOG/ATP1B2 Protein

The following table summarizes the relative abundance of AMOG/ATP1B2 protein across a range of tissues in a C57BL/6 mouse model. The data is derived from a large-scale quantitative proteomics study utilizing Stable Isotope Labeling with Amino acids in Cell culture (SILAC) as an internal standard for accurate quantification. Protein levels are presented as relative intensity, providing a comparative landscape of AMOG/ATP1B2 expression.

TissueRelative Protein Abundance (Intensity)
Nervous System
BrainHigh
MidbrainHigh
CerebellumHigh
Olfactory BulbMedium-High
Spinal CordMedium
Sensory Organs
EyeHigh
Cardiovascular System
HeartMedium
Reproductive System
OvaryMedium
TestisLow
Digestive System
StomachLow
Small IntestineLow
ColonLow
LiverLow
PancreasLow
Urinary System
KidneyLow
BladderLow
Respiratory System
LungLow
Musculoskeletal System
Skeletal MuscleLow
Integumentary System
SkinLow
Endocrine System
Adrenal GlandLow
Hematopoietic System
SpleenLow
ThymusLow

Note: This table is an interpretation of data from a comprehensive proteomics study. "High," "Medium," and "Low" are relative terms to illustrate the comparative abundance across the surveyed tissues within this specific dataset.

Experimental Protocols

Accurate quantification of AMOG/ATP1B2 in tissue samples is crucial for reproducible research. Western blotting is a widely used technique for this purpose. Below is a detailed, representative protocol for the quantification of AMOG/ATP1B2 in animal tissues.

Protocol: Quantitative Western Blotting for AMOG/ATP1B2

1. Tissue Homogenization and Protein Extraction:

  • Excise fresh tissue from the animal model on ice and immediately snap-freeze in liquid nitrogen to prevent protein degradation.

  • For a ~50 mg tissue sample, add 500 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Homogenize the tissue using a mechanical homogenizer on ice until no visible tissue clumps remain.

  • Sonicate the homogenate briefly (e.g., three 10-second pulses) on ice to ensure complete cell lysis and shearing of nucleic acids.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the soluble proteins into a pre-chilled tube.

2. Protein Concentration Measurement:

  • Determine the total protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer’s instructions.

  • Normalize the protein concentration for all samples with lysis buffer to ensure equal loading in the subsequent steps.

3. SDS-PAGE and Electrotransfer:

  • Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel, alongside a pre-stained protein ladder.

  • Perform electrophoresis at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a primary antibody specific for AMOG/ATP1B2 (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Quantification:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensity for AMOG/ATP1B2 using densitometry software (e.g., ImageJ).

  • To normalize for loading variations, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin). The relative abundance of AMOG/ATP1B2 is expressed as the ratio of its band intensity to that of the housekeeping protein.

Mandatory Visualization

AMOG/ATP1B2 in the PI3K/Akt/mTOR Signaling Pathway

AMOG/ATP1B2 has been shown to influence the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival. The following diagram illustrates a simplified overview of this pathway, highlighting the potential involvement of AMOG/ATP1B2.

AMOG_Signaling_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AMOG AMOG (ATP1B2) Akt Akt (PKB) AMOG->Akt modulates NeuriteOutgrowth Neurite Outgrowth AMOG->NeuriteOutgrowth PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR pathway and AMOG/ATP1B2 interaction.

Experimental Workflow for AMOG/ATP1B2 Quantification

The diagram below outlines the key steps in the experimental workflow for the comparative analysis of AMOG/ATP1B2 protein levels in different animal tissues.

Experimental_Workflow start Tissue Collection (e.g., Brain, Liver, Kidney) homogenization Homogenization & Protein Extraction start->homogenization quantification Protein Quantification (BCA Assay) homogenization->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer immunoblotting Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (Densitometry & Normalization) detection->analysis end Comparative Analysis of AMOG/ATP1B2 Levels analysis->end

Evaluating the Accuracy of AMOZ Screening Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of banned antibiotic residues in food products is of paramount importance. This guide provides an objective comparison of the primary screening methods for 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the tissue-bound metabolite of the nitrofuran antibiotic furaltadone. The performance of Enzyme-Linked Immunosorbent Assay (ELISA) is compared with the confirmatory method of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data.

Introduction to this compound and Nitrofuran Metabolites

Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been banned for use in food-producing animals in many countries, including the European Union, due to concerns about the carcinogenic and mutagenic potential of their residues.[1] Furaltadone, a member of this class, is rapidly metabolized in animals, and its residues become covalently bound to tissue macromolecules. These tissue-bound metabolites are persistent and serve as markers for the illegal use of the parent drug. The specific marker residue for furaltadone is this compound.[1] Consequently, reliable and sensitive screening methods are essential for monitoring the presence of this compound in food products such as meat, poultry, fish, and shrimp to ensure food safety and compliance with regulations.[1]

The primary screening method employed for high-throughput analysis is the competitive ELISA, while LC-MS/MS is considered the gold standard for confirmation and quantification. This guide will delve into the performance characteristics of these methods.

Comparative Performance of Screening Methods

The selection of a screening method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a summary of the performance of commercial ELISA kits and LC-MS/MS for the detection of this compound in various food matrices.

MethodMatrixLimit of Detection (LOD) / Minimum Detection Limit (MDL)Recovery Rate (%)Reference
ELISA (Ridascreen) Fish Muscle0.2 ng/g (MDL)98 - 114% (at 0.5-2 ng/g fortification)[2][3]
ELISA (Biopanda) Meat0.04 ppb (LOD)70 - 120%[4]
ic-ELISA (in-house) Animal Tissues0.11 ng/mL (IC50 for 2-NP-AMOZ)81.1 - 105.3%[5][6]
FLISA (in-house) Animal Tissues0.09 ng/mL (IC50 for 2-NP-AMOZ)81.1 - 105.3%[5][6]
LC-MS/MS Fish Muscle0.23 - 0.54 µg/kg (Detection Capability, CCβ)Not explicitly stated in the study[7]

Studies have shown a high correlation between the results obtained from ELISA screening and LC-MS/MS confirmation, supporting the use of ELISA as an effective screening tool.[2][5][6]

Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to validated experimental protocols. The following sections outline the key steps for this compound analysis using ELISA and LC-MS/MS.

Sample Preparation (Common for both ELISA and LC-MS/MS)

A critical step in the analysis of this compound is the release of the tissue-bound metabolite and its derivatization to a form that can be detected.

  • Homogenization: A representative sample of the tissue (e.g., fish muscle, shrimp, meat) is homogenized to ensure uniformity.[1]

  • Acid Hydrolysis: The homogenized sample is subjected to acid hydrolysis (e.g., with HCl) to cleave the covalent bonds and release the this compound from the tissue proteins.[7]

  • Derivatization: The released this compound is derivatized with 2-nitrobenzaldehyde (2-NBA) to form NP-AMOZ. This step is crucial for detection by both ELISA and LC-MS/MS.[1][7] The derivatization can be performed over several hours or overnight.[1]

  • Extraction: The derivatized sample is then extracted using an organic solvent, such as ethyl acetate.[7]

  • Clean-up and Concentration: The extract may be subjected to further clean-up steps and is typically evaporated to dryness under a stream of nitrogen before being reconstituted in a suitable buffer for analysis.[7]

This compound Screening by Competitive ELISA

The competitive ELISA is a widely used immunoassay for the rapid screening of a large number of samples.

  • Principle: The assay is based on the competition between the NP-AMOZ in the sample extract and a known amount of enzyme-labeled this compound (conjugate) for a limited number of specific antibody binding sites coated on a microtiter plate.

  • Procedure:

    • Standards and prepared sample extracts are added to the antibody-coated microtiter wells.

    • The this compound-enzyme conjugate is added to the wells.

    • The plate is incubated, during which the free NP-AMOZ from the sample and the this compound-enzyme conjugate compete for the antibody binding sites.

    • The plate is washed to remove any unbound components.

    • A substrate solution is added, which reacts with the enzyme of the bound conjugate to produce a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Interpretation: The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using standards of known concentrations, and the concentration of this compound in the samples is determined from this curve.

This compound Confirmation by LC-MS/MS

LC-MS/MS provides a highly selective and sensitive method for the confirmation and quantification of this compound.

  • Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

  • Procedure:

    • The reconstituted sample extract is injected into the LC system.

    • The NP-AMOZ is separated from other matrix components on a chromatographic column.

    • The eluent from the column is introduced into the mass spectrometer.

    • In the mass spectrometer, the NP-AMOZ molecules are ionized, and a specific precursor ion is selected.

    • The precursor ion is fragmented, and specific product ions are detected.

  • Interpretation: The presence of both the precursor ion and the specific product ions at the correct retention time provides a highly confident identification of this compound. Quantification is achieved by comparing the response of the sample to that of a calibration curve prepared with known standards.

Experimental Workflows

To visualize the logical flow of the screening and confirmation processes, the following diagrams have been generated.

AMOZ_Screening_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Sample Receipt (Meat, Fish, Shrimp) Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Extraction Solvent Extraction Derivatization->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup ELISA ELISA Screening Cleanup->ELISA LCMS LC-MS/MS Confirmation Cleanup->LCMS Negative Negative Result (Below Cut-off) ELISA->Negative Presumptive_Positive Presumptive Positive (Above Cut-off) ELISA->Presumptive_Positive Confirmed_Positive Confirmed Positive LCMS->Confirmed_Positive Confirmed_Negative Confirmed Negative LCMS->Confirmed_Negative Presumptive_Positive->LCMS

General workflow for this compound screening and confirmation.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_binding Competitive Binding cluster_signal Signal Generation Antibody Antibody Sample_this compound This compound from Sample (Analyte) Binding_Site Antibody Binding Site Sample_this compound->Binding_Site competes with Enzyme_this compound Enzyme-labeled this compound (Conjugate) Enzyme_this compound->Binding_Site Bound_Sample Bound Sample this compound Binding_Site->Bound_Sample Bound_Enzyme Bound Enzyme-labeled this compound Binding_Site->Bound_Enzyme Bound_Enzyme_Signal Enzyme Substrate Substrate Colored_Product Colored Product Substrate->Colored_Product Bound_Enzyme_Signal->Substrate catalyzes

Principle of competitive ELISA for this compound detection.

References

Proficiency Testing for Small Molecule Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proficiency testing (PT), also known as external quality assessment (EQA), is a critical component of a laboratory's quality management system. It provides an objective assessment of a laboratory's analytical performance by comparing its results to those of other laboratories and a reference value. Regular participation in PT schemes is essential for ensuring the accuracy and reliability of analytical data, which is paramount for researchers, scientists, and drug development professionals. Furthermore, accreditation bodies such as those adhering to ISO/IEC 17025 often mandate participation in PT schemes.

This guide offers a comparative overview of proficiency testing schemes relevant to the analysis of small molecules in biological matrices, using the hypothetical analyte "Amoz" as a representative example. The principles and data presented here are based on established PT schemes for therapeutic drug monitoring (TDM), such as the analysis of immunosuppressant drugs by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly relevant analytical technique in clinical and pharmaceutical research.

Comparison of Representative Proficiency Testing Schemes

Selecting the appropriate PT scheme is a crucial decision for any laboratory. Factors to consider include the accreditation of the provider, the relevance of the tested analytes and matrices to the laboratory's routine work, the frequency of the testing rounds, and the quality of the final report. Below is a comparison of two major PT providers for therapeutic drug monitoring, which serves as a proxy for "this compound analysis."

FeatureLGC AXIO Proficiency TestingCollege of American Pathologists (CAP)
Scheme Examples Immunosuppressant (IPT), Therapeutic Drug Monitoring (TDM)Therapeutic Drug Monitoring (CVL-LN3), Therapeutic Drug Monitoring-Extend (ZE)
Analytes Offered (Examples) Everolimus, Mycophenolic Acid, Sirolimus, Tacrolimus, various antiepileptics and antibioticsAcetaminophen, Carbamazepine, Vancomycin, Clozapine, Lamotrigine, Levetiracetam[1][2]
Matrix Human Blood, SerumLiquid Serum[1][2]
Sample Details Lyophilised or liquid samples6 x 4.0 mL liquid serum specimens (CVL-LN3), 3 x 5.0 mL serum specimens (ZE)[1][2]
Frequency Monthly or quarterly roundsTwo shipments per year[1][2]
Accreditation ISO/IEC 17043N/A

Quantitative Performance Data in Proficiency Testing

The primary output of a PT scheme is a performance report that statistically evaluates the participating laboratory's results. A common metric used is the coefficient of variation (CV%), which measures the precision and variability of the analytical method. Lower CV% values indicate better precision. The data below is from a pilot proficiency test for immunosuppressant analysis using microsampling, illustrating typical inter-laboratory performance data.

AnalyteSample TypeImprecision (CV%) Range
TacrolimusMicrosamples (Round 1)13.2% - 18.2%
TacrolimusMicrosamples (Round 2)11.7% - 16.3%
TacrolimusMicrosamples (Round 3)12.2% - 18.6%
TacrolimusLiquid Whole Blood3.9% - 4.9%

Data adapted from a proficiency testing pilot for immunosuppressant microsampling assays.

Experimental Protocols

A detailed and robust analytical method is the foundation of reliable results. The following is a representative experimental protocol for the analysis of a small molecule, such as our hypothetical "this compound," in a biological matrix using LC-MS/MS.

Objective: To accurately quantify the concentration of "this compound" in human plasma.

Materials:

  • Human plasma samples

  • "this compound" analytical standard

  • "this compound"-d4 (deuterated) internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Sample Preparation (Protein Precipitation and SPE):

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 20 µL of the "this compound"-d4 internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute "this compound" and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • "this compound": Precursor ion > Product ion (e.g., m/z 350.2 > 210.1)

        • "this compound"-d4: Precursor ion > Product ion (e.g., m/z 354.2 > 214.1)

      • Optimize ion source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio ("this compound"/"this compound"-d4) against the concentration of the calibrators.

    • Determine the concentration of "this compound" in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Proficiency Testing Workflow

The following diagram illustrates the typical workflow of a proficiency testing scheme, from the initial steps taken by the provider to the final evaluation of the participating laboratory's performance.

PT_Workflow cluster_Provider PT Scheme Provider cluster_Participant Participating Laboratory p1 Preparation of Homogeneous and Stable PT Materials p2 Characterization of PT Materials (Assigned Value Determination) p1->p2 p3 Distribution of PT Samples to Participating Laboratories p2->p3 l2 Receipt and Analysis of PT Samples p3->l2 p4 Data Collection and Statistical Analysis p5 Issuance of Performance Evaluation Reports l4 Receipt and Review of Performance Report p5->l4 Report Delivery l1 Enrollment in PT Scheme l1->l2 l3 Submission of Analytical Results l2->l3 l3->p4 Data Submission l5 Investigation of Unsatisfactory Results and Corrective Actions l4->l5 If performance is unsatisfactory

Caption: A typical workflow for a proficiency testing scheme.

Proficiency testing is an indispensable tool for laboratories engaged in small molecule bioanalysis. It provides an external and objective measure of analytical performance, helps identify potential areas for improvement, and is a key requirement for laboratory accreditation. By carefully selecting a suitable PT scheme and using the results as part of a continuous quality improvement cycle, researchers, scientists, and drug development professionals can have greater confidence in the validity and reliability of their analytical data. This guide provides a framework for understanding and comparing PT schemes, using the common example of therapeutic drug monitoring to illustrate the key principles and practices.

References

Safety Operating Guide

Proper Disposal Procedures for Novel Chemical Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines provide a general framework for the proper disposal of a novel or uncharacterized chemical compound, referred to herein as "Amoz." These procedures are based on established best practices for laboratory chemical waste management. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and all applicable federal, state, and local regulations before handling or disposing of any chemical waste.[1][2][3]

Immediate Safety and Logistical Information

The primary step in managing any chemical waste is to prevent accidents and ensure regulatory compliance.[4] Improper disposal can lead to environmental contamination, health hazards, and significant legal liabilities.[1] Therefore, a systematic approach to waste characterization, segregation, and disposal is crucial.

All laboratory personnel must treat unknown chemical waste as hazardous until a formal determination proves otherwise.[5][6] This precautionary principle ensures the highest level of safety. The responsibility for characterizing and identifying hazardous waste lies with the generator of the waste.[2]

Step-by-Step Disposal Protocol for "this compound"

Step 1: Hazardous Waste Determination

Before disposal, you must determine if "this compound" qualifies as hazardous waste. This determination is based on its characteristics and whether it is listed as a hazardous waste by regulatory bodies like the Environmental Protection Agency (EPA).[2][5][7]

  • Consult the Safety Data Sheet (SDS): If an SDS is available for "this compound," it will provide critical information on its properties, hazards, and recommended disposal methods.[8]

  • Characteristic Hazardous Wastes: In the absence of an SDS, "this compound" must be evaluated for the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[2][5][7]

    • Ignitability: Can it easily catch fire?[7]

    • Corrosivity: Is it highly acidic or basic (pH ≤ 2 or ≥ 12.5)?[7]

    • Reactivity: Is it unstable, or does it react violently with water or other substances?[7]

    • Toxicity: Is it harmful or fatal if ingested or absorbed?[7]

  • Listed Hazardous Wastes: The EPA maintains lists of specific chemical wastes (P-list for acutely hazardous and U-list for general toxic chemicals) that are automatically considered hazardous.[2][5] If "this compound" or its constituents are on these lists, it must be managed as hazardous waste.

Step 2: Proper Segregation and Labeling

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1][4]

  • Segregation:

    • Do not mix "this compound" waste with other chemical waste streams unless you have confirmed their compatibility.[1][9]

    • Keep acids and bases in separate containers.[4][10]

    • Store oxidizers away from flammable and organic materials.[10]

    • Separate halogenated and non-halogenated solvent wastes.[9]

  • Labeling:

    • All waste containers must be clearly labeled.[4][8]

    • The label should include the full chemical name ("this compound" and any other constituents), the date waste was first added, and relevant hazard warnings (e.g., "Flammable," "Corrosive").[4][8] Do not use abbreviations.[8]

Step 3: Container Management

  • Container Selection: Use containers that are compatible with the chemical properties of "this compound."[4][9][10] The container must be leak-proof and have a secure screw-top cap.[8][10]

  • Container Handling:

    • Keep waste containers closed except when adding waste.[6][9]

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[11]

    • Store containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6]

Step 4: Disposal and Removal

  • Non-Hazardous Waste: If "this compound" is determined to be non-hazardous, it may be permissible to dispose of it via the sanitary sewer or in the regular trash, depending on your institution's policies.[12] Always consult your EHS department before doing so.

  • Hazardous Waste:

    • Hazardous waste must be collected by your institution's EHS department or a licensed hazardous waste disposal company.[4][8]

    • Do not pour hazardous chemicals down the drain.[4][6]

    • Some organic solvents may be incinerated in a controlled environment.[11]

Quantitative Data for Hazardous Waste Characterization

The following table summarizes key quantitative thresholds for determining if a chemical waste is hazardous.

CharacteristicMetricHazardous ThresholdRegulatory Citation
Corrosivity pH≤ 2 or ≥ 12.540 CFR 261.22
Ignitability Flash Point (liquid)< 60 °C (140 °F)40 CFR 261.21
Toxicity Varies by contaminantSee TCLP Regulatory Levels in 40 CFR 261.2440 CFR 261.24
Acutely Hazardous Waste (P-list) Accumulation Limit≤ 1 quart (liquid) or 1 kg (solid)40 CFR 262.14
General Hazardous Waste Satellite Accumulation Area Limit≤ 55 gallons40 CFR 262.15

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflow for determining the proper disposal path for "this compound."

G Figure 1: Hazardous Waste Determination Workflow A Start: 'this compound' Waste Generated B Consult SDS for 'this compound' A->B C Is 'this compound' a Listed Hazardous Waste (P or U list)? B->C D Does 'this compound' Exhibit Hazardous Characteristics (Ignitable, Corrosive, Reactivity, Toxicity)? C->D No E Manage as Hazardous Waste C->E Yes D->E Yes G Manage as Non-Hazardous Waste D->G No F Is Drain/Trash Disposal Permitted by EHS? F->E No H Dispose via Sanitary Sewer or Trash (per EHS guidance) F->H Yes G->F

Caption: Workflow for determining if "this compound" is a hazardous waste.

G Figure 2: Hazardous Waste Disposal Pathway A Hazardous 'this compound' Waste Identified B Segregate Waste by Hazard Class A->B C Select Compatible and Leak-Proof Container B->C D Label Container with Full Chemical Name, Date, and Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Request Pickup from EHS or Licensed Disposal Vendor F->G H Waste Transported to a Treatment, Storage, and Disposal Facility (TSDF) G->H

Caption: Procedural steps for managing hazardous "this compound" waste.

References

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.